2,3-Dihydroxy-4-Methoxyacetophenone
Beschreibung
has neuroprotective activity; isolated from Cynenchum paniculatum; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-4-7(13-2)9(12)8(6)11/h3-4,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCONERRCKOKCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274518 | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 | |
| Record name | 708-53-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2,3-Dihydroxy-4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Neuroprotective Effects of 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxy-4-methoxyacetophenone, a phenolic compound isolated from the medicinal plant Cynanchum paniculatum, has emerged as a promising candidate for neuroprotective therapies. This technical guide synthesizes the current scientific knowledge on its neuroprotective and cognitive-enhancing effects. In vitro studies have demonstrated its ability to protect neuronal cells from glutamate-induced excitotoxicity, a key pathological mechanism in various neurodegenerative diseases. The primary mechanisms of action appear to be rooted in its potent antioxidant properties and its capacity to mitigate intracellular calcium dysregulation. In vivo research in animal models of cognitive impairment has further substantiated its therapeutic potential by demonstrating significant improvements in learning and memory. This document provides a detailed overview of the experimental data, methodologies, and putative signaling pathways associated with the neuroprotective effects of this compound, offering a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, represent a growing global health challenge. A common underlying factor in the pathology of these conditions is neuronal cell death triggered by oxidative stress and excitotoxicity. Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can induce neuronal damage and death when present in excessive concentrations. This phenomenon, known as glutamate-induced excitotoxicity, leads to an overproduction of reactive oxygen species (ROS) and an uncontrolled influx of intracellular calcium ([Ca²⁺]i), ultimately culminating in apoptosis or necrosis of neuronal cells.
This compound is a naturally occurring acetophenone (B1666503) that has been identified as a potent neuroprotective agent.[1][2] Its chemical structure, featuring hydroxyl and methoxy (B1213986) moieties on a phenyl ring, is characteristic of phenolic compounds known for their antioxidant capabilities. This guide will delve into the quantitative data supporting its neuroprotective efficacy, the detailed experimental protocols used to ascertain these effects, and the molecular signaling pathways through which it is proposed to act.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models. The following tables summarize the key findings from preclinical studies.
Table 1: In Vitro Neuroprotective Activity
| Cell Line | Insult | Endpoint | Parameter | Value | Reference |
| HT22 (mouse hippocampal) | Glutamate | Cell Viability | EC₅₀ | 10.94 μM | [2] |
Table 2: In Vivo Cognitive-Enhancing Effects
| Animal Model | Condition | Treatment Dose (p.o.) | Behavioral Test | Outcome | Reference |
| Mice | Scopolamine-induced amnesia | 50 mg/kg | Morris Water Maze | Improved spatial memory | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.
In Vitro Neuroprotection Assay in HT22 Cells
This protocol details the methodology used to assess the protective effects of this compound against glutamate-induced toxicity in the HT22 mouse hippocampal cell line.
3.1.1. Cell Culture and Treatment
-
Cell Line: HT22 mouse hippocampal cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding Density: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well.
-
Compound Treatment: After 24 hours of incubation, cells are pre-treated with various concentrations of this compound for 1 hour.
-
Glutamate Exposure: Following pre-treatment, glutamate is added to a final concentration of 5 mM, and the cells are incubated for an additional 24 hours.
3.1.2. Cell Viability Assessment (MTT Assay)
-
Reagent Preparation: A stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is prepared at 5 mg/mL in phosphate-buffered saline (PBS).
-
Assay Procedure:
-
After the 24-hour glutamate incubation, the culture medium is removed.
-
100 µL of fresh medium and 10 µL of the MTT stock solution are added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The EC₅₀ value is calculated using a dose-response curve.
In Vivo Cognitive Function Assessment in a Scopolamine-Induced Mouse Model
This protocol describes the Morris water maze test used to evaluate the effects of this compound on spatial learning and memory in mice with scopolamine-induced amnesia.
3.2.1. Animals and Treatment
-
Animals: Male ICR mice.
-
Acclimation: Animals are acclimated for at least one week before the experiment.
-
Drug Administration:
-
This compound is administered orally (p.o.) at a dose of 50 mg/kg.
-
Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before the training trials to induce memory impairment.
-
3.2.2. Morris Water Maze Apparatus and Procedure
-
Apparatus: A circular pool (120 cm in diameter and 45 cm in height) filled with water maintained at 22 ± 2°C. The water is made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Training Trials:
-
Mice undergo four training trials per day for five consecutive days.
-
For each trial, the mouse is gently placed into the water at one of four starting positions.
-
The mouse is allowed to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is guided to the platform and allowed to remain there for 10 seconds.
-
The time to find the platform (escape latency) is recorded.
-
-
Probe Trial:
-
On the sixth day, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
-
Data Analysis: The escape latency during the training trials and the time spent in the target quadrant during the probe trial are analyzed to assess spatial learning and memory.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through multiple interconnected signaling pathways, primarily revolving around its antioxidant and calcium-modulating properties.
Antioxidant Signaling Pathway
Glutamate-induced excitotoxicity leads to a massive increase in intracellular ROS, causing oxidative damage to cellular components. This compound, as a phenolic compound, can directly scavenge these free radicals. Furthermore, it is hypothesized to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Caption: Proposed Nrf2-ARE antioxidant signaling pathway.
Calcium Homeostasis Pathway
Excessive glutamate receptor activation leads to a massive influx of Ca²⁺ into the neuron, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and activation of apoptotic pathways. This compound has been shown to inhibit this glutamate-induced [Ca²⁺]i accumulation, thereby preserving cellular homeostasis.
Caption: Inhibition of calcium influx signaling pathway.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures used to characterize the neuroprotective effects of this compound.
Caption: Overall experimental workflow.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the neuroprotective and cognitive-enhancing properties of this compound. Its ability to counteract glutamate-induced excitotoxicity and oxidative stress in vitro, coupled with its efficacy in an in vivo model of memory impairment, positions it as a compelling candidate for further preclinical and, potentially, clinical development.
Future research should focus on:
-
Elucidating Detailed Molecular Mechanisms: Further studies are needed to definitively confirm the activation of the Nrf2 pathway and to identify other potential molecular targets.
-
Pharmacokinetic and Pharmacodynamic Studies: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential.
-
Efficacy in Other Neurodegenerative Models: Investigating its effects in animal models of other neurodegenerative diseases, such as Parkinson's or Huntington's disease, would broaden its therapeutic potential.
-
Safety and Toxicology Studies: Comprehensive safety and toxicology assessments are a prerequisite for any potential clinical application.
References
Unraveling the Neuroprotective and Cognitive-Enhancing Potential of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – A comprehensive technical guide released today details the mechanism of action of 2,3-dihydroxy-4-methoxyacetophenone, a promising natural compound with significant neuroprotective and cognitive-enhancing properties. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current scientific knowledge, presenting quantitative data, detailed experimental protocols, and novel signaling pathway visualizations to elucidate the compound's therapeutic potential.
Core Mechanism of Action: A Multi-Faceted Approach
This compound, a phenolic compound, exerts its primary therapeutic effects through a combination of potent antioxidant activity and modulation of intracellular calcium signaling. These actions synergistically protect neuronal cells from excitotoxicity and improve cognitive functions, positioning it as a candidate for further investigation in the context of neurodegenerative disorders.
The compound has demonstrated a significant ability to protect HT22 hippocampal cells from glutamate-induced cell death, a common in vitro model for studying neuronal damage. This protective effect is quantifiable, with an effective concentration (EC50) of 10.94 μM.[1] A key aspect of this neuroprotection is the compound's ability to inhibit the accumulation of intracellular calcium ([Ca2+]) following excitotoxic insult, a critical event in the cascade leading to neuronal apoptosis.[1]
Quantitative Analysis of Bioactivity
To provide a clear and comparative overview of the compound's efficacy, the following table summarizes the key quantitative data available.
| Parameter | Assay | Cell Line/Model | Value | Reference |
| Neuroprotection | Glutamate-induced cell death | HT22 | EC50: 10.94 μM | [1] |
| Cognitive Enhancement | Scopolamine-induced amnesia | Mice (in vivo) | Improvement in spatial memory at 50 mg/kg | [1] |
Elucidating the Signaling Pathways
While the broad strokes of antioxidant activity and calcium influx inhibition are established, the precise molecular pathways are still under active investigation. Based on studies of structurally similar acetophenones and chalcones, the neuroprotective and potential anti-inflammatory effects of this compound are hypothesized to involve the following signaling pathways:
-
Nrf2-ARE Pathway: Structurally related compounds have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][3] This pathway is a master regulator of cellular antioxidant defenses, upregulating the expression of numerous protective enzymes.
-
NF-κB and MAPK Signaling: The anti-inflammatory properties of similar phenolic compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[4][5][6] These pathways are central to the production of pro-inflammatory mediators.
The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and the experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Hypothesized neuroprotective mechanism of this compound.
Caption: Experimental workflow for evaluating the bioactivity of the compound.
Detailed Experimental Protocols
A critical component of this technical guide is the inclusion of detailed methodologies for key experiments, enabling reproducibility and further research.
Glutamate-Induced Cytotoxicity Assay in HT22 Cells
-
Cell Culture: HT22 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing varying concentrations of this compound.
-
Induction of Excitotoxicity: Following a pre-incubation period with the compound, glutamate is added to the wells at a final concentration known to induce cell death.
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control group.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
-
Cell Preparation: HT22 cells are seeded on glass coverslips.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM (acetoxymethyl ester) in a physiological buffer.
-
Fluorescence Imaging: The coverslips are mounted on a fluorescence microscope equipped with a dual-wavelength excitation system (340 nm and 380 nm) and an emission filter at 510 nm.
-
Data Acquisition and Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is calculated to determine the intracellular calcium concentration. Changes in this ratio following glutamate stimulation with and without the presence of this compound are monitored over time.
Future Directions and Implications
The evidence compiled in this technical guide strongly suggests that this compound is a compelling candidate for further preclinical and clinical development. Its multifaceted mechanism of action, targeting both oxidative stress and calcium dysregulation, offers a promising therapeutic strategy for complex neurodegenerative diseases. Future research should focus on elucidating the specific molecular targets within the Nrf2, NF-κB, and MAPK pathways and conducting more extensive in vivo studies to establish its efficacy and safety profile for potential therapeutic applications.
References
- 1. This compound | Calcium Channel | TargetMol [targetmol.com]
- 2. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In-Depth Technical Guide: Biological Activity of 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxyacetophenone is a phenolic compound that has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its biological activities, focusing on its neuroprotective, antioxidant, and potential anti-inflammatory and enzyme-inhibiting effects. The information is presented with detailed experimental protocols and quantitative data to support further research and development.
Neuroprotective Activity
This compound has demonstrated significant neuroprotective effects in both in vitro and in vivo models.
In Vitro Neuroprotection in HT22 Cells
The compound has been shown to protect murine hippocampal HT22 cells from glutamate-induced cytotoxicity. This model is widely used to study oxidative stress-related neuronal cell death.
Quantitative Data:
| Assay | Endpoint | Result | Reference |
| Glutamate-Induced Cytotoxicity in HT22 Cells | EC50 | 10.94 µM | [1] |
Mechanism of Action: The neuroprotective effect is associated with the compound's ability to inhibit the accumulation of intracellular calcium ([Ca2+]) following glutamate (B1630785) exposure, a key event in the excitotoxicity cascade.[1]
Experimental Protocol: Glutamate-Induced Cytotoxicity Assay in HT22 Cells
This protocol outlines the determination of the neuroprotective effect of this compound against glutamate-induced cell death in the HT22 hippocampal cell line using the MTT assay.
Materials:
-
HT22 murine hippocampal cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 104 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Glutamate Exposure: Induce cytotoxicity by adding a final concentration of 5 mM glutamate to the wells (excluding the control group).
-
Incubation: Incubate the plates for 24 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group. The EC50 value can be determined by plotting cell viability against the concentration of the compound.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow of the glutamate-induced cytotoxicity assay in HT22 cells.
In Vivo Cognitive Enhancement
Oral administration of this compound has been shown to ameliorate scopolamine-induced memory impairment in mice, as assessed by the Morris water maze test.
Quantitative Data:
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Scopolamine-induced amnesic mice | This compound | 50 mg/kg (p.o.) | Improved impairment of spatial memory | [1] |
Experimental Protocol: Morris Water Maze for Scopolamine-Induced Amnesia
This protocol describes the Morris water maze test to evaluate the effect of this compound on spatial learning and memory in a mouse model of scopolamine-induced amnesia.
Materials:
-
Male ICR mice
-
Morris water maze (circular pool, platform, tracking software)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
Procedure:
-
Acclimatization: Acclimatize the mice to the experimental room and handling for at least one week before the experiment.
-
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Training:
-
For 4 consecutive days, each mouse is subjected to 4 trials per day.
-
In each trial, the mouse is gently placed into the water at one of four starting positions (N, S, E, W).
-
The mouse is allowed to swim freely to find the hidden platform. If the mouse does not find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 20 seconds.
-
-
Drug Administration:
-
On the test day, administer this compound (50 mg/kg, p.o.) or vehicle.
-
After 60 minutes, induce amnesia by administering scopolamine (1 mg/kg, i.p.).
-
-
Probe Test:
-
30 minutes after scopolamine injection, remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Compare the time spent in the target quadrant between the different treatment groups.
Logical Flow of the Morris Water Maze Experiment
Caption: Experimental design of the Morris water maze test.
Antioxidant Activity
The neuroprotective effects of this compound are attributed, at least in part, to its antioxidant properties.[1] The antioxidant capacity can be evaluated using various in vitro assays.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method to assess antioxidant activity.
Materials:
-
DPPH
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare a stock solution of this compound in methanol or ethanol and make serial dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of percent inhibition versus concentration.
Experimental Protocol: ABTS Radical Scavenging Assay
The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is another common method to evaluate antioxidant capacity.[2][3]
Materials:
-
ABTS
-
Potassium persulfate
-
Phosphate-buffered saline (PBS)
-
This compound
-
Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
ABTS Radical Cation (ABTS•+) Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
-
ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.
-
Reaction Mixture: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
TEAC Determination: The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Potential Anti-inflammatory and Enzyme Inhibitory Activities
While direct evidence for the anti-inflammatory and broad enzyme inhibitory activities of this compound is limited, studies on structurally similar compounds suggest potential mechanisms of action.
Involvement of Signaling Pathways (Hypothesized)
Based on studies of related acetophenones and chalcones, it is plausible that this compound may exert anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK. These pathways are central to the inflammatory response.
Hypothesized Anti-inflammatory Signaling Cascade
Caption: Hypothesized inhibition of inflammatory pathways by the compound.
Enzyme Inhibition
A structurally related compound, 2'-hydroxy-4'-methoxyacetophenone, has been shown to inhibit tyrosinase, an enzyme involved in melanin (B1238610) synthesis.
Quantitative Data for 2'-Hydroxy-4'-methoxyacetophenone:
| Enzyme | Inhibition Type | IC50 | Ki | Kis | Reference |
| Tyrosinase (diphenolase activity) | Mixed | 0.60 mmol/L | 0.08 mmol/L | 0.12 mmol/L |
This suggests that this compound could also be explored for its inhibitory effects on various enzymes.
Conclusion
This compound exhibits promising neuroprotective and antioxidant activities. Its ability to protect neurons from glutamate-induced toxicity and improve cognitive function in vivo highlights its potential as a lead compound for the development of therapies for neurodegenerative diseases. Further research is warranted to fully elucidate its mechanisms of action, particularly its effects on key signaling pathways, and to explore its potential anti-inflammatory and enzyme-inhibiting properties. The detailed protocols provided in this guide serve as a foundation for such future investigations.
References
2,3-Dihydroxy-4-Methoxyacetophenone: A Promising Neuroprotective Agent for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxyacetophenone (DHMAP), a natural compound isolated from the plant Cynenchum paniculatum, is emerging as a significant molecule of interest in the field of neurodegenerative disease research.[1][2] Its potential as a neuroprotective agent has garnered attention, particularly for its therapeutic implications in Alzheimer's disease.[1][2][3][4] Preclinical studies have demonstrated that DHMAP can ameliorate cognitive deficits and protect neuronal cells from damage, suggesting its promise as a candidate for further investigation in the development of novel treatments for this debilitating condition.[2] This technical guide provides a comprehensive overview of the current research on DHMAP, focusing on its mechanism of action, experimental data, and detailed protocols for key assays.
Mechanism of Action
The primary neuroprotective mechanism of this compound is attributed to its potent antioxidant properties.[2][4] Research indicates that DHMAP exerts its cognitive-enhancing and neuroprotective effects by mitigating oxidative stress, a key pathological feature in Alzheimer's disease.[2] The compound has been shown to protect hippocampal neuronal cells (HT22) from glutamate-induced neurotoxicity.[2] This neurotoxic insult is known to induce an influx of calcium ions ([Ca2+]) and increase the production of reactive oxygen species (ROS), leading to cell death. DHMAP effectively inhibits this accumulation of intracellular [Ca2+] and demonstrates direct antioxidant activity, thereby protecting the neuronal cells.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS:708-53-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound | Calcium Channel | TargetMol [targetmol.com]
The Botanical Origin and Scientific Profile of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the natural sources, experimental protocols for isolation and quantification, and the neuroprotective signaling pathways of 2,3-Dihydroxy-4-Methoxyacetophenone. This phenolic compound, primarily isolated from the medicinal herb Cynanchum paniculatum, has garnered significant interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This document synthesizes key findings from scientific literature to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Source
The principal natural source of this compound is the root of Cynanchum paniculatum (Bunge) Kitag., a perennial herbaceous plant belonging to the Asclepiadaceae family.[1][2][3] This plant has a history of use in traditional medicine. Modern phytochemical analyses have identified a diverse array of bioactive compounds within Cynanchum paniculatum, including various acetophenones, C21 steroids, and alkaloids.
Quantitative Data
While specific quantitative data for this compound in Cynanchum paniculatum is not extensively reported, a study on the simultaneous determination of ten bioactive compounds in the roots of this plant provides valuable context for the concentration of related phenolic compounds. The quantities of various acetophenones and other phenolic compounds were determined using High-Performance Liquid Chromatography (HPLC).
| Compound | Amount (mg/g of extract) |
| Paeonol | 10.23 |
| 4-Acetylphenol | 0.15 |
| 2,5-Dihydroxy-4-methoxyacetophenone | 0.86 |
| 4-O-methyl ether gallacetophenone | Not Quantified |
| Acetoveratrone | 0.08 |
| Vanillic acid | 0.21 |
| Resacetophenone | 0.11 |
| m-Acetylphenol | 0.04 |
Table 1: Quantitative analysis of selected bioactive compounds from the roots of Cynanchum paniculatum. Data adapted from a study on simultaneous determination of bioactive compounds.[4] Note: this compound was not among the ten compounds quantified in this specific study, but the data for the isomeric 2,5-Dihydroxy-4-methoxyacetophenone is included for reference.
Experimental Protocols
Extraction and Isolation
The isolation of this compound from the roots of Cynanchum paniculatum typically involves a multi-step process combining solvent extraction and chromatographic techniques. The following is a representative protocol synthesized from methodologies reported for the isolation of acetophenones and other constituents from Cynanchum species.
3.1.1. Plant Material and Extraction
-
Preparation of Plant Material: The dried roots of Cynanchum paniculatum are ground into a fine powder.
-
Solvent Extraction: The powdered root material is extracted with 80% methanol (B129727) at room temperature using maceration or ultrasonication. The extraction is repeated multiple times to ensure exhaustive recovery of the phytochemicals. The resulting extracts are combined and concentrated under reduced pressure to yield a crude methanol extract.
3.1.2. Solvent Partitioning
The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step fractionates the crude extract based on the polarity of its constituents. Acetophenones are typically found in the chloroform and ethyl acetate fractions.
3.1.3. Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography: The chloroform or ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, or chloroform and methanol, to separate the components based on their affinity for the stationary phase. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification to obtain high-purity this compound is achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a methanol-water or acetonitrile-water gradient.
Quantification by HPLC
A validated HPLC method can be employed for the quantitative analysis of this compound in plant extracts. The following protocol is adapted from a published method for the analysis of related compounds in Cynanchum paniculatum.[4]
3.2.1. Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a diode array detector (DAD) or a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using (A) water with 0.1% phosphoric acid and (B) acetonitrile. A typical gradient might start at 10% B, increasing to 50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV spectrum of the standard compound, typically around 280 nm for phenolic compounds.
-
Injection Volume: 10 µL.
3.2.2. Standard and Sample Preparation
-
Standard Solution: A stock solution of purified this compound is prepared in methanol. A series of dilutions are made to create a calibration curve.
-
Sample Solution: A precisely weighed amount of the dried plant extract is dissolved in methanol, sonicated, and filtered through a 0.45 µm syringe filter before injection.
3.2.3. Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.
Signaling Pathways
This compound has demonstrated significant neuroprotective effects, particularly against glutamate-induced neurotoxicity, which is a key pathological mechanism in several neurodegenerative diseases.[3] The proposed mechanism of action involves the modulation of intracellular calcium levels and antioxidant pathways. While the complete signaling cascade is still under investigation, a plausible pathway involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.
Mechanism of Action:
-
Inhibition of Glutamate-Induced Calcium Influx: Glutamate, an excitatory neurotransmitter, can induce excessive calcium influx into neurons, leading to excitotoxicity and cell death. This compound has been shown to inhibit this accumulation of intracellular calcium.[3][5]
-
Activation of the Nrf2-ARE Pathway: It is hypothesized that this compound, like other phenolic compounds, can activate the Nrf2 transcription factor. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. In the presence of oxidative stress or activators like this compound, Nrf2 translocates to the nucleus.
-
Upregulation of Antioxidant Enzymes: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
-
Reduction of Oxidative Stress: The upregulation of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress and protecting neurons from damage and apoptosis.
Conclusion and Future Directions
This compound, a natural product from Cynanchum paniculatum, exhibits promising neuroprotective properties. Its ability to mitigate glutamate-induced neurotoxicity through the inhibition of calcium influx and potential activation of the Nrf2-ARE antioxidant pathway makes it a compelling candidate for further investigation in the context of neurodegenerative disorders. Future research should focus on elucidating the precise molecular targets and a more detailed characterization of its signaling cascade. Furthermore, comprehensive in vivo studies are warranted to validate its therapeutic potential for conditions such as Alzheimer's disease. The development of standardized and optimized protocols for its extraction, purification, and quantification will be crucial for advancing its research and potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Effect of 2',3'-Dihydroxy-4',6'-dimethoxychalcone on Glutamate-Induced Neurotoxicity in Primary Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. This compound | Calcium Channel | TargetMol [targetmol.com]
Chemical and physical properties of 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 2,3-Dihydroxy-4-Methoxyacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound, particularly in the context of neurodegenerative diseases. All quantitative data is presented in structured tables for ease of reference, and detailed methodologies for key experiments are provided. Furthermore, this guide includes mandatory visualizations of relevant signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the compound's mechanism of action and its evaluation process.
Chemical and Physical Properties
This compound, a substituted acetophenone, is a natural product that has garnered attention for its potential therapeutic properties. A summary of its key chemical and physical data is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.17 g/mol | [1][2] |
| CAS Number | 708-53-2 | [1][2] |
| IUPAC Name | 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | [3] |
| Synonyms | Gallacetophenone-4'-methyl Ether, 3'-Hydroxypaeonol | [2] |
| Appearance | Powder | [4] |
Solubility Data
The solubility of a compound is a critical parameter for its formulation and delivery in biological systems.
| Solvent | Solubility | Notes |
| DMSO | Soluble | [4] |
| Chloroform | Soluble | [4] |
| Dichloromethane (B109758) | Soluble | [4] |
| Ethyl Acetate | Soluble | [4] |
| Acetone | Soluble | [4] |
For enhanced solubility, warming the solution may be beneficial.[4]
Spectral Data
Detailed experimental spectral data for this compound is not widely available in public databases. The following sections provide general expectations for the spectra based on the compound's structure and available data for isomeric and related compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. The chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and methoxy groups on the aromatic ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the carbonyl carbon of the acetyl group, the aromatic carbons, the methoxy carbon, and the methyl carbon of the acetyl group.
Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching, carbonyl (C=O) stretching of the ketone, C-O stretching of the ether and phenols, and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.17 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic fragments.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound is the Friedel-Crafts acylation of 3,4-dimethoxyphenol (B20763). This method involves the reaction of 3,4-dimethoxyphenol with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[5]
General Procedure:
-
To a cooled solution of 3,4-dimethoxyphenol in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.
-
Slowly add the acylating agent (e.g., acetyl chloride) to the reaction mixture.
-
Allow the reaction to stir at a controlled temperature for a specified duration.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain this compound.
Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is necessary to achieve a good yield.
Evaluation of Neuroprotective Activity
The neuroprotective effects of this compound can be assessed using in vitro and in vivo models of neurotoxicity. A common in vitro model is glutamate-induced excitotoxicity in neuronal cell cultures.
Protocol for In Vitro Neuroprotection Assay:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., HT22) in appropriate culture media.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined pre-incubation period.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic concentration of glutamate (B1630785).
-
Assessment of Cell Viability: After the incubation period with glutamate, assess cell viability using methods such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).
-
Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the vehicle-treated control and the glutamate-only treated group. The EC₅₀ value, the concentration at which the compound exerts 50% of its maximal protective effect, can be determined.
Biological Activity and Signaling Pathways
This compound has been identified as a neuroprotective agent with the potential for application in the treatment of neurodegenerative disorders like Alzheimer's disease.[1] Its mechanism of action is believed to involve its antioxidant properties and its ability to inhibit calcium ion ([Ca²⁺]) accumulation in neuronal cells.
Glutamate-Induced Excitotoxicity Signaling Pathway
Glutamate is the primary excitatory neurotransmitter in the central nervous system. However, excessive glutamate can lead to neuronal cell death through a process known as excitotoxicity. The following diagram illustrates this pathway.
Caption: Glutamate excitotoxicity pathway leading to neuronal cell death.
Neuroprotective Mechanism of this compound
As a phenolic compound, this compound likely exerts its antioxidant effects through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway upregulates the expression of various antioxidant enzymes, thereby protecting the cell from oxidative stress.
Caption: Proposed neuroprotective mechanism of the compound.
Experimental Workflow for Neuroprotective Drug Discovery
The evaluation of a potential neuroprotective compound typically follows a structured workflow, progressing from initial in vitro screening to more complex in vivo studies.
Caption: General workflow for neuroprotective drug discovery.
Conclusion
This compound is a promising natural compound with demonstrated neuroprotective properties. Its ability to mitigate glutamate-induced excitotoxicity through antioxidant and calcium-modulating mechanisms makes it a valuable candidate for further investigation in the context of neurodegenerative diseases. This technical guide provides a foundational resource for researchers to understand its chemical characteristics and to design further experimental studies to fully elucidate its therapeutic potential.
References
- 1. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | C9H12O5 | CID 24820401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS:708-53-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2,3-Dihydroxy-4-Methoxyacetophenone (CAS Number: 708-53-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dihydroxy-4-methoxyacetophenone, also known by its synonym Gallacetophenone-4'-methyl Ether, is a phenolic compound with the CAS number 708-53-2. This technical guide provides an in-depth overview of its chemical properties, biological activities, and potential therapeutic applications, with a focus on its neuroprotective effects. The document includes a compilation of its physicochemical data, detailed experimental protocols for its study, and a visual representation of the signaling pathways potentially involved in its mechanism of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Physicochemical Properties
This compound is a substituted acetophenone (B1666503) with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.18 g/mol .[1][2] Its chemical structure features a catechol (1,2-dihydroxybenzene) moiety and a methoxy (B1213986) group attached to the acetophenone core. The presence of these functional groups, particularly the hydroxyl groups, is believed to contribute significantly to its biological activities, including its antioxidant properties.
| Property | Value | Reference |
| CAS Number | 708-53-2 | [1][2] |
| Synonyms | Gallacetophenone-4'-methyl Ether | [1] |
| Molecular Formula | C₉H₁₀O₄ | [1][2] |
| Molecular Weight | 182.18 g/mol | [1][2] |
| Appearance | White to yellow solid | [3] |
Biological Activities and Mechanism of Action
The primary biological activity of this compound highlighted in the literature is its neuroprotective effect.[3] This activity has been primarily investigated in the context of glutamate-induced neurotoxicity, a key pathological process in various neurodegenerative diseases.
Neuroprotective Effects
-
Protection against Glutamate-Induced Excitotoxicity: Studies have shown that this compound can protect neuronal cells, specifically the HT22 hippocampal cell line, from glutamate-induced cell death. Glutamate (B1630785), at high concentrations, can induce oxidative stress and subsequent cell death in neuronal cells that lack ionotropic glutamate receptors, such as HT22 cells.
-
Inhibition of Calcium Influx: One of the proposed mechanisms for its neuroprotective action is the inhibition of intracellular calcium ([Ca²⁺]) accumulation. Excessive calcium influx is a critical event in the excitotoxic cascade, leading to mitochondrial dysfunction and activation of cell death pathways.
-
Antioxidant Activity: The compound has demonstrated antioxidant properties, which are likely central to its neuroprotective effects. The catechol moiety is a well-known scavenger of reactive oxygen species (ROS), and by reducing oxidative stress, the compound can mitigate the downstream damaging effects of glutamate.
Potential Signaling Pathways
While the precise signaling pathways modulated by this compound are not yet fully elucidated, based on its known activities and the mechanisms of similar phenolic compounds, a potential mechanism can be proposed. The neuroprotective effect against glutamate toxicity in HT22 cells is known to involve the modulation of oxidative stress pathways.
The following diagram illustrates the generally accepted pathway of glutamate-induced neurotoxicity in HT22 cells:
Caption: Glutamate-induced neurotoxicity pathway in HT22 cells.
Based on its known antioxidant and calcium-inhibiting properties, this compound likely intervenes at key points in this pathway. The following diagram proposes the potential points of intervention:
Caption: Proposed intervention points of the compound.
Pharmacological Data
The following table summarizes the key quantitative pharmacological data available for this compound.
| Parameter | Value | Cell Line/Model | Condition | Reference |
| Neuroprotection (EC₅₀) | Not Reported | HT22 | Glutamate-induced toxicity | - |
| Cognitive Enhancement | Effective at 50 mg/kg (oral) | Mice | Scopolamine-induced memory impairment |
Experimental Protocols
In Vitro Neuroprotection Assay (HT22 Cell Line)
This protocol is a general guideline based on standard methods for assessing neuroprotection against glutamate-induced toxicity in HT22 cells.
Objective: To determine the protective effect of this compound against glutamate-induced cell death in HT22 hippocampal cells.
Materials:
-
HT22 murine hippocampal cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CAS 708-53-2)
-
Glutamate solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the wells and add the medium containing the test compound. Incubate for 1-2 hours.
-
Glutamate Challenge: After the pre-incubation period, add glutamate to the wells to a final concentration of 5 mM (the optimal concentration may need to be determined empirically). A control group without glutamate and a glutamate-only group should be included.
-
Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated, no glutamate). Plot a dose-response curve to determine the EC₅₀ value of the compound.
The following workflow diagram illustrates the key steps of the in vitro neuroprotection assay:
Caption: Workflow for the in vitro neuroprotection assay.
Synthesis
A reported method for the synthesis of this compound involves the Friedel-Crafts acylation of pyrogallol (B1678534) 1-methyl ether with acetic acid.[1]
Reaction: Pyrogallol 1-methyl ether + Acetic Acid → this compound
Reagents and Conditions:
-
Catalyst: Zinc chloride (ZnCl₂) or Boron trifluoride (BF₃)
-
Temperature: Reflux (for ZnCl₂) or steam bath (for BF₃)
Conclusion and Future Directions
This compound (CAS 708-53-2) is a promising neuroprotective agent with demonstrated efficacy in cellular and animal models of neurotoxicity and cognitive impairment. Its mechanism of action is likely multifaceted, involving the attenuation of oxidative stress and the inhibition of calcium-mediated excitotoxicity.
For future research, it is imperative to:
-
Elucidate the specific molecular targets and signaling pathways modulated by this compound, including a definitive investigation into its potential role as a Nrf2 activator.
-
Conduct more extensive in vivo studies to evaluate its pharmacokinetic profile, safety, and efficacy in various models of neurodegenerative diseases.
-
Explore its potential for chemical modification to optimize its potency, selectivity, and drug-like properties.
This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a potential therapeutic agent.
References
The Multifaceted Role of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide for Researchers
An In-depth Examination of a Plant Metabolite with Significant Therapeutic Potential
Abstract
2,3-Dihydroxy-4-methoxyacetophenone, a phenolic compound isolated from the medicinal plant Cynanchum paniculatum, has emerged as a molecule of significant interest for the scientific and drug development communities.[1][2] While its precise role as a plant metabolite in its native biological context is yet to be fully elucidated, extensive research has illuminated its potent neuroprotective, antioxidant, and anti-inflammatory properties in preclinical models. This technical guide synthesizes the current understanding of this compound, presenting its known biological activities, putative mechanisms of action, and relevant experimental data. This document is intended to serve as a comprehensive resource for researchers exploring its therapeutic applications.
Introduction: A Promising Natural Product
Acetophenones are a class of phenolic compounds widely distributed in the plant kingdom, often serving as precursors for more complex secondary metabolites or acting as defense compounds.[3][4][5] this compound is a specific acetophenone (B1666503) derivative that has been identified as a key bioactive constituent of Cynanchum paniculatum, a plant with a history of use in traditional medicine.[1] Its demonstrated efficacy in models of neurodegenerative disease and inflammation has positioned it as a valuable lead compound for drug discovery.
Role as a Plant Metabolite
While the specific functions of this compound within Cynanchum paniculatum are not yet definitively established, the roles of related acetophenones in other plant species offer valuable insights. Acetophenones are known to act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack.[6][7] Additionally, some acetophenones exhibit allelopathic activity, influencing the growth of neighboring plants.[3][8][9] It is plausible that this compound contributes to the defense mechanisms of Cynanchum paniculatum.
Biosynthesis
The biosynthesis of acetophenones in plants generally originates from the phenylpropanoid pathway.[10][11][12][13][14] This core metabolic route converts the amino acid phenylalanine into a variety of phenolic compounds. While the specific enzymatic steps leading to this compound have not been characterized, a putative general pathway can be outlined.
Pharmacological Activities and Mechanisms of Action
The therapeutic potential of this compound lies in its significant pharmacological effects, which have been investigated in various in vitro and in vivo models.
Neuroprotective Effects
A key reported activity of this compound is its ability to protect neuronal cells from damage. Studies have shown that it can ameliorate cognitive impairment in scopolamine-induced amnesia models in mice.[2][15] In vitro, it protects HT22 hippocampal neuronal cells from glutamate-induced cell death.[1][15]
The proposed mechanism for its neuroprotective action involves the inhibition of intracellular calcium ion ([Ca2+]) accumulation and the mitigation of oxidative stress through its antioxidant activity.[2][15]
Antioxidant Activity
The antioxidant properties of this compound are central to its neuroprotective effects.[15] Phenolic compounds are well-known for their ability to scavenge free radicals, and this compound is no exception. Its antioxidant capacity contributes to the reduction of oxidative stress, a key factor in the pathology of numerous diseases.
Anti-inflammatory Effects
While direct studies on the anti-inflammatory properties of this compound are limited, related acetophenones have demonstrated significant anti-inflammatory activity.[16] The general mechanism for phenolic compounds involves the modulation of key inflammatory pathways, such as the NF-κB pathway, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).
References
- 1. Neuroprotective compounds isolated from Cynanchum paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Traveling across Life Sciences with Acetophenone-A Simple Ketone That Has Special Multipurpose Missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Allelochemicals and Signaling Chemicals in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Re-engineering Plant Phenylpropanoid Metabolism With the Aid of Synthetic Biosensors [frontiersin.org]
- 13. The Phenylpropanoid Case – It Is Transport That Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]
- 15. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,3-Dihydroxy-4-Methoxyacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dihydroxy-4-Methoxyacetophenone, a valuable compound in medicinal chemistry and organic synthesis. This document is intended to serve as a core reference for researchers and professionals in drug development, offering detailed spectroscopic information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This information is crucial for the structural elucidation and quality control of the compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| Data not available in search results |
Note: Specific experimental spectroscopic data for this compound was not available in the provided search results. The tables are presented as a template for data organization. For comparison, spectroscopic data for related isomers and similar acetophenone (B1666503) derivatives can be found in various chemical databases and scientific literature.
Experimental Protocols
Detailed experimental protocols are essential for the replication of scientific findings and for ensuring the quality and consistency of spectroscopic data. The following sections outline generalized methodologies for the spectroscopic analysis of acetophenone derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-220 ppm).
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard or the residual solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the sample (approx. 1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Grind the mixture to a fine powder.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.
-
A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, which can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
Sample Preparation for LC-MS:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
LC-MS Parameters (Typical):
-
Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like phenols and can be run in both positive and negative ion modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzers can be used.
-
Scan Range: A wide mass range should be scanned to detect the molecular ion and its fragments (e.g., m/z 50-500).
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to aid ionization.
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).
-
Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation can be induced in the ion source or through tandem mass spectrometry (MS/MS) experiments.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
This guide provides a foundational understanding of the spectroscopic characterization of this compound. For definitive analysis, it is recommended to acquire spectra on a certified reference standard of the compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2,3-dihydroxy-4-methoxyacetophenone, a valuable intermediate in the synthesis of various pharmaceutical compounds and natural products. The protocol is based on a two-step process involving the synthesis of the precursor 2,3,4-trihydroxyacetophenone, followed by a selective methylation reaction.
Overview of the Synthetic Pathway
The synthesis of this compound can be achieved through a two-step reaction sequence starting from the readily available pyrogallol (B1678534). The first step involves the Friedel-Crafts acylation of pyrogallol to form 2,3,4-trihydroxyacetophenone. The second, and more critical step, is the selective O-methylation of the 4-hydroxyl group of the trihydroxyacetophenone intermediate. This selective methylation is crucial for obtaining the desired product in good yield and purity.
Key Reaction Steps:
-
Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone via Fries Rearrangement. The Fries rearrangement of pyrogallol acetate (B1210297) is a common method for the synthesis of polyhydroxyacetophenones. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[1][2][3][4]
-
Step 2: Selective Methylation of 2,3,4-Trihydroxyacetophenone. The selective methylation of the 4-hydroxyl group is a key challenge. This can be achieved using a methylating agent like dimethyl sulfate (B86663) in the presence of a mild base. The regioselectivity of this reaction is influenced by the relative acidities of the different hydroxyl groups and the reaction conditions.
Experimental Protocols
Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone
This protocol is adapted from established procedures for the Fries rearrangement of polyhydric phenols.
Materials:
-
Pyrogallol
-
Acetic anhydride (B1165640)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry nitrobenzene (B124822) (solvent)
-
Concentrated hydrochloric acid (HCl)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Acetylation of Pyrogallol: In a round-bottom flask, dissolve pyrogallol (1 eq.) in acetic anhydride (1.5 eq.). Add a catalytic amount of concentrated sulfuric acid and stir the mixture at room temperature for 2 hours. Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate. Wash the organic layer with 5% NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain pyrogallol triacetate.
-
Fries Rearrangement: To a stirred solution of pyrogallol triacetate (1 eq.) in dry nitrobenzene, add anhydrous aluminum chloride (3.5 eq.) portion-wise at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 3 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice containing concentrated HCl. Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure 2,3,4-trihydroxyacetophenone.
Step 2: Synthesis of this compound
This protocol for selective methylation is based on methods for the regioselective alkylation of polyphenols.
Materials:
-
2,3,4-Trihydroxyacetophenone
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃)
-
Acetone (B3395972) (dry)
-
Dilute hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,4-trihydroxyacetophenone (1 eq.) in dry acetone. Add anhydrous potassium carbonate (1.1 eq.) to the solution.
-
Methylation: To the stirred suspension, add dimethyl sulfate (1.05 eq.) dropwise at room temperature. After the addition, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, filter the reaction mixture to remove potassium carbonate. Evaporate the acetone under reduced pressure. To the residue, add cold water and acidify with 1 M HCl to a pH of ~2-3.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate solvent system to afford pure this compound.
Data Presentation
| Parameter | Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone | Step 2: Synthesis of this compound |
| Starting Material | Pyrogallol | 2,3,4-Trihydroxyacetophenone |
| Key Reagents | Acetic anhydride, Anhydrous AlCl₃ | Dimethyl sulfate, K₂CO₃ |
| Solvent | Nitrobenzene | Acetone |
| Reaction Temperature | 60-70 °C | Reflux |
| Reaction Time | 3 hours | 4-6 hours |
| Typical Yield | 60-70% | 75-85% |
| Purification Method | Column Chromatography | Column Chromatography |
Visualizations
Signaling Pathway
Caption: Synthetic pathway for this compound.
Experimental Workflow
Caption: Experimental workflow for the two-step synthesis.
References
Application Notes and Protocols for 2,3-Dihydroxy-4-Methoxyacetophenone as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-methoxyacetophenone is a naturally occurring phenolic compound with potential neuroprotective properties, making it a molecule of interest in pharmaceutical research and drug development.[1] Accurate quantification of this and related compounds is crucial for metabolism, pharmacokinetic, and quality control studies. These application notes provide a comprehensive guide to using high-purity this compound as a reference standard for chromatographic analysis.
The protocols outlined below describe a validated High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound in various sample matrices. The provided data is representative of the performance expected from a validated method.
Physicochemical Properties of the Standard
A summary of the key properties of this compound is presented in Table 1.
| Property | Value |
| Chemical Name | 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone |
| Synonyms | Gallacetophenone-4'-methyl Ether |
| CAS Number | 708-53-2[1][2] |
| Molecular Formula | C₉H₁₀O₄[1][2] |
| Molecular Weight | 182.17 g/mol [1][2] |
| Purity (by HPLC) | >98%[3] |
| Appearance | Light yellow to yellow crystalline powder |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2] |
Experimental Protocols
A robust and reproducible Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the quantification of this compound.
Preparation of Standard Stock and Working Solutions
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve the standard in a 10 mL volumetric flask using methanol (B129727) as the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Store the stock solution at 2-8°C, protected from light.
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
These working solutions will be used to construct the calibration curve.
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-15 min: 10-40% B15-20 min: 40-90% B20-22 min: 90-10% B22-25 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 280 nm |
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized in Table 3.
| Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Range | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Precision (%RSD) | < 2% for intraday and interday |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | No interfering peaks at the retention time of the analyte |
Data Presentation
The quantitative data presented below is illustrative of the performance of the described HPLC method.
Table 1: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 0.5 | 12.5 |
| 1.0 | 25.2 |
| 5.0 | 126.1 |
| 10.0 | 251.8 |
| 25.0 | 629.5 |
| 50.0 | 1258.3 |
Linear Regression Equation: y = 25.15x + 0.32 Correlation Coefficient (R²): 0.9998
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intraday Precision (%RSD, n=6) | 0.85% |
| Interday Precision (%RSD, n=6) | 1.25% |
| Accuracy (% Recovery) | 99.5% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of a target analyte using a reference standard.
Caption: General workflow for analyte quantification using a standard.
Logical Relationship of Method Validation
The following diagram illustrates the relationship between key HPLC method validation parameters.
References
Application Notes: Utilizing 2,3-Dihydroxy-4-Methoxyacetophenone for Neuroprotection Studies
Introduction
2,3-Dihydroxy-4-methoxyacetophenone (DHM), a natural phenolic compound isolated from Cynanchum paniculatum, has emerged as a promising agent in neuroprotection research.[1][2] Studies have demonstrated its potential to mitigate neuronal damage and improve cognitive function, suggesting its therapeutic utility for neurodegenerative diseases such as Alzheimer's disease.[1][2] The primary neuroprotective mechanisms of DHM are attributed to its potent antioxidant activity, its ability to inhibit glutamate-induced calcium ion ([Ca²⁺]) accumulation, and its anti-apoptotic effects.[1][2][3] These application notes provide a summary of its efficacy and detailed protocols for its use in common neuroprotection assays.
Key Neuroprotective Actions:
-
Protection Against Excitotoxicity: DHM effectively protects neuronal cells from glutamate-induced cell death.[2][3]
-
Cognitive Enhancement: In vivo studies show that DHM can reverse cognitive deficits, such as scopolamine-induced spatial memory impairment.[2][3]
-
Antioxidant Activity: The compound exhibits direct antioxidant properties, which is a key mechanism for its neuroprotective effects.[2][3]
-
Calcium Homeostasis: DHM has been shown to inhibit the accumulation of intracellular calcium following excitotoxic insult.[2][3]
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in both in vitro and in vivo models. The data below is compiled from studies using the hippocampal neuronal cell line (HT22) and a scopolamine-induced amnesia mouse model.
Table 1: In Vitro Neuroprotective Activity of DHM
| Cell Line | Insult | Assay | Key Parameter | Result | Reference |
| HT22 | Glutamate | MTT Assay | EC₅₀ | 10.94 µM | [1][2][3] |
Table 2: In Vivo Cognitive Enhancement Activity of DHM
| Animal Model | Condition | Behavioral Test | Effective Dose (Oral) | Outcome | Reference |
| Mice | Scopolamine-Induced Amnesia | Morris Water Maze | 50 mg/kg | Improved spatial memory impairment | [2][3] |
Proposed Mechanisms of Action & Experimental Workflow
The neuroprotective effects of DHM are mediated through multiple pathways. Key mechanisms include the attenuation of excitotoxicity by inhibiting calcium influx and reducing oxidative stress, as well as the suppression of apoptotic pathways.
Caption: DHM's mechanism against glutamate-induced excitotoxicity.
Caption: DHM's proposed anti-apoptotic signaling pathway.
References
Application Notes and Protocols: Dissolving 2,3-Dihydroxy-4-Methoxyacetophenone in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-Methoxyacetophenone is a naturally occurring compound that has garnered interest in the scientific community for its potential therapeutic properties, including neuroprotective and cognitive-enhancing activities. As with many organic compounds, dimethyl sulfoxide (B87167) (DMSO) serves as a common and effective solvent for creating stock solutions for use in a variety of experimental settings. This document provides a detailed protocol for the dissolution of this compound in DMSO, ensuring solution stability and proper handling for reproducible experimental results.
Materials and Equipment
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade or higher
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Quantitative Data Summary
The solubility of this compound in DMSO can vary based on the purity of the compound and the dissolution method. Below is a summary of reported solubility data and recommended storage conditions.
| Parameter | Value | Reference |
| Molecular Weight | 182.17 g/mol | [1][2][3] |
| Solubility in DMSO | Up to 100 mg/mL (548.94 mM) | [3] |
| 22.5 mg/mL (123.51 mM) | [2] | |
| Storage (Powder) | -20°C for up to 3 years | [2][3][4] |
| Storage (in DMSO) | -80°C for 6 months to 1 year | [2][3][4] |
| -20°C for up to 1 month | [3][4] |
Note: It is crucial to avoid repeated freeze-thaw cycles of the stock solution to maintain its integrity.[4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
4.1. Preparation
-
Ensure all work is conducted in a clean, designated area, such as a laminar flow hood, to minimize contamination.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Allow the powdered this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
4.2. Dissolution Procedure
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Optional but Recommended: If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[2] This can aid in dissolving higher concentrations.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
4.3. Storage and Handling
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will minimize the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2][3][4]
-
When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration with the appropriate cell culture medium or buffer.
Safety Precautions
-
This compound: The hydrated form of this compound is considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[5] Handle the powder with care in a well-ventilated area.
-
DMSO: DMSO is a powerful solvent that can penetrate the skin and carry other substances with it.[6] Always wear gloves when handling DMSO and solutions containing it. Avoid direct contact with skin and eyes. Dispose of DMSO-containing waste according to your institution's guidelines.
Visualization
Experimental Workflow for Solution Preparation
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS:708-53-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. This compound (Gallacetophenone-4-methyl ether) | CAS 708-53-2 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | C9H12O5 | CID 24820401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bluelight.org [bluelight.org]
Application Notes and Protocols for Studying Calcium Channel Inhibition with 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-Methoxyacetophenone is a naturally occurring neuroprotective compound that has demonstrated potential in mitigating glutamate-induced excitotoxicity. A key mechanism underlying its protective effects is the inhibition of intracellular calcium ([Ca2+]) accumulation.[1] These application notes provide a comprehensive guide for researchers interested in utilizing this compound to study calcium channel inhibition, particularly in the context of neuroprotection. The protocols detailed below are designed to be adaptable for various experimental setups, from cell-based fluorescence assays to more advanced electrophysiological recordings.
Compound Information
| Property | Value |
| IUPAC Name | 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone |
| Synonyms | 2',3'-Dihydroxy-4'-methoxyacetophenone |
| Molecular Formula | C₉H₁₀O₄ |
| Molecular Weight | 182.17 g/mol |
| CAS Number | 708-53-2 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Biological Activity | Neuroprotective, antioxidant, inhibits glutamate-induced [Ca2+] accumulation.[1] |
| Reported Efficacy (EC50) | 10.94 μM for protection of HT22 cells against glutamate-induced cell death.[1] |
Mechanism of Action and Signaling Pathway
While the precise mechanism is still under investigation, evidence suggests that this compound does not act as a direct blocker of voltage-gated calcium channels. Instead, its primary mode of action in preventing glutamate-induced calcium overload appears to be linked to its potent antioxidant properties.
Glutamate (B1630785), a major excitatory neurotransmitter, can induce excessive calcium influx through N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2][3] This can lead to a state of excitotoxicity, characterized by a delayed and sustained rise in intracellular calcium, which is a key factor in neuronal cell death.[2][3]
This compound likely mitigates this by activating antioxidant defense mechanisms within the cell. Phytochemicals with neuroprotective properties often modulate signaling pathways such as the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes. This enhanced antioxidant capacity can buffer the oxidative stress induced by glutamate, thereby preserving calcium homeostasis and preventing the downstream cascade of cell death.
Proposed signaling pathway of this compound.
Experimental Protocols
Protocol 1: In Vitro Intracellular Calcium Measurement using Fura-2 AM
This protocol details the measurement of intracellular calcium concentration in a neuronal cell line (e.g., HT22 or primary cortical neurons) following glutamate challenge and treatment with this compound.
Materials:
-
Neuronal cells (e.g., HT22)
-
Cell culture medium
-
This compound (stock solution in DMSO)
-
Glutamate
-
Fura-2 AM (stock solution in DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm)
Procedure:
-
Cell Culture: Plate neuronal cells in a 96-well black, clear-bottom microplate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. A final DMSO concentration of <0.1% is recommended to avoid solvent toxicity.
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove extracellular dye.
-
-
Treatment and Glutamate Challenge:
-
Add the prepared dilutions of this compound to the respective wells and incubate for a predetermined time (e.g., 1-2 hours).
-
Establish a baseline fluorescence reading on the plate reader (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Add glutamate to all wells (except for the negative control) to induce calcium influx. The final concentration of glutamate should be optimized for the specific cell line (e.g., 2-5 mM for HT22 cells).
-
-
Data Acquisition: Immediately after adding glutamate, begin kinetic measurements of fluorescence intensity at both excitation wavelengths for a desired duration (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.
-
Normalize the data to the baseline fluorescence ratio.
-
Plot the change in fluorescence ratio over time for each treatment group.
-
The EC50 value can be calculated from the dose-response curve of the peak fluorescence ratio.
-
Workflow for Fura-2 AM based intracellular calcium measurement.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a general framework for investigating the direct effects of this compound on voltage-gated calcium channels in neurons.
Materials:
-
Primary neurons or a suitable cell line expressing endogenous or recombinant calcium channels
-
External (extracellular) recording solution (e.g., containing TEA-Cl, 4-AP, and TTX to block K+ and Na+ channels, and BaCl₂ or CaCl₂ as the charge carrier)
-
Internal (intracellular) pipette solution (e.g., Cs-based to block K+ channels, with EGTA or BAPTA to buffer intracellular calcium)
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Prepare primary neurons or cultured cells on coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Obtain a giga-ohm seal on a healthy neuron.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative holding potential (e.g., -80 mV) to keep calcium channels in a closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit calcium channel currents.
-
-
Compound Application:
-
After recording stable baseline currents, perfuse the cell with the external solution containing this compound at a desired concentration.
-
Repeat the voltage-clamp protocol to record currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Construct current-voltage (I-V) relationship plots.
-
Calculate the percentage of inhibition at each voltage.
-
If a significant block is observed, a dose-response curve can be generated to determine the IC50.
-
Workflow for whole-cell patch-clamp electrophysiology.
Concluding Remarks
This compound presents an interesting tool for studying the modulation of intracellular calcium, particularly in the context of glutamate-induced neurotoxicity. The provided protocols offer a starting point for researchers to investigate its mechanism of action further. Based on current evidence, it is recommended to focus on its antioxidant properties and its effects on glutamate receptor-mediated calcium influx rather than direct voltage-gated calcium channel blockade. Future studies could explore its effects on specific glutamate receptor subtypes and further elucidate the downstream signaling pathways involved in its neuroprotective effects.
References
- 1. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium influx through NMDA receptors, chronic receptor inhibition by ethanol and 2-amino-5-phosponopentanoic acid, and receptor protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate- and AMPA-mediated calcium influx through glutamate receptor channels in medial septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of 2,3-Dihydroxy-4-Methoxyacetophenone using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,3-Dihydroxy-4-Methoxyacetophenone (DHMAP). This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and the evaluation of natural products. The protocol provides detailed procedures for sample preparation from plasma, optimized LC-MS/MS parameters, and expected analytical performance.
Introduction
This compound (DHMAP) is a phenolic compound with potential therapeutic properties. As a substituted acetophenone, it is structurally related to compounds known for their antioxidant and neuroprotective activities. Accurate and sensitive quantification of DHMAP in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanism of action. This application note presents a comprehensive LC-MS/MS method designed for high-throughput screening and quantitative analysis of DHMAP.
Experimental
Materials and Reagents
-
This compound (DHMAP) reference standard (≥98% purity)
-
Internal Standard (IS): 2',6'-Dihydroxy-4'-methoxyacetophenone or other structurally similar and stable isotopically labeled compound
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and the reference standard solutions on ice.
-
Spike 50 µL of plasma with 10 µL of the internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography:
| Parameter | Condition |
| System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry:
| Parameter | Condition |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions are proposed based on the structure of DHMAP and fragmentation data from its isomer, 2',6'-Dihydroxy-4'-methoxyacetophenone.[1] Users should optimize collision energies for their specific instrumentation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Collision Energy (eV) |
| This compound | 181.05 | 166.03 (loss of CH3) | 15 |
| 181.05 | 138.03 (loss of COCH3) | 25 | |
| Internal Standard (IS) | To be determined | To be determined | To be determined |
Data Presentation
Quantitative Data Summary
| Parameter | Expected Value |
| Retention Time (RT) | ~2.5 - 3.5 min |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | <15% |
| Accuracy (% bias) | Within ±15% |
Visualizations
Experimental Workflow
Proposed Metabolic Pathway of Acetophenones
Potential Neuroprotective Signaling Pathway
References
Application Notes and Protocols for 2,3-Dihydroxy-4-Methoxyacetophenone in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,3-Dihydroxy-4-Methoxyacetophenone as a versatile starting material in the synthesis of pharmaceutical intermediates. This document outlines its potential applications, presents a detailed experimental protocol for a key synthetic transformation, and includes relevant pathway and workflow diagrams to support drug discovery and development efforts.
Introduction
This compound is a substituted acetophenone (B1666503) that holds significant promise as a building block in medicinal chemistry. Its structural features, including a catechol-like dihydroxy moiety and a methoxy (B1213986) group, make it an attractive precursor for the synthesis of various heterocyclic compounds, particularly flavonoids and their derivatives. Research has indicated that this compound itself possesses neuroprotective properties, suggesting its potential therapeutic relevance and the value of its derivatives as novel drug candidates.[1]
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical intermediate synthesis lies in its role as a key reactant in the Claisen-Schmidt condensation. This reaction facilitates the formation of chalcones, which are important intermediates for a wide range of biologically active flavonoids.
Synthesis of Chalcone (B49325) Intermediates:
This compound can be reacted with various substituted benzaldehydes to yield a library of chalcone derivatives. These chalcones serve as precursors for the synthesis of flavanones, flavones, and other related flavonoid structures, which have been investigated for a wide range of pharmacological activities, including:
-
Anti-inflammatory Effects: Many flavonoid derivatives exhibit potent anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB and MAPK pathways.
-
Antioxidant Activity: The phenolic hydroxyl groups in the resulting flavonoid structures contribute to their ability to scavenge free radicals and reduce oxidative stress.
-
Neuroprotective Properties: Building upon the inherent neuroprotective activity of the parent molecule, flavonoid derivatives synthesized from this compound may offer enhanced neuroprotective effects, relevant for the development of treatments for neurodegenerative diseases.[1]
-
Anticancer Activity: Certain flavonoids have been shown to possess anticancer properties through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.
Illustrative Synthesis of a Chalcone Intermediate
The following protocol details a representative Claisen-Schmidt condensation reaction for the synthesis of a chalcone intermediate from this compound and a substituted benzaldehyde. This protocol is based on established methods for similar acetophenones and serves as a guide for laboratory synthesis.[2]
Reaction Scheme:
References
Application of 2,3-Dihydroxy-4-Methoxyacetophenone in Cosmetic Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-Methoxyacetophenone is a phenolic compound with significant potential for use in cosmetic and dermatological formulations. As a derivative of acetophenone, it is anticipated to possess antioxidant, anti-inflammatory, and skin-lightening properties, making it a promising candidate for a variety of skincare applications.[1][2] These attributes are highly sought after in the cosmetic industry for developing products aimed at anti-aging, skin soothing, and correcting hyperpigmentation. This document provides detailed application notes on its potential uses and standardized protocols for evaluating its efficacy and safety in vitro.
Disclaimer
The following application notes and protocols are based on established methodologies for testing cosmetic ingredients with similar chemical structures and functional properties. Currently, there is a lack of publicly available data specific to this compound. Therefore, the quantitative data presented is for structurally related compounds and should be used for reference purposes only. Researchers must perform specific experimental validation for this compound to determine its precise efficacy and safety profile.
Application Notes
Antioxidant and Anti-Pollution Skincare
Phenolic compounds are well-regarded for their antioxidant capabilities, which are crucial for protecting the skin from oxidative stress induced by environmental aggressors such as UV radiation and pollution.[3][4] this compound, with its dihydroxy-substituted phenyl ring, is expected to be a potent free radical scavenger.
-
Mechanism of Action: The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize free radicals, thereby preventing a cascade of oxidative damage to skin cells. This can help in mitigating the signs of premature aging, such as fine lines and wrinkles.
-
Formulation Recommendations: Incorporation into daily-use moisturizers, serums, and sunscreens can provide a protective barrier against environmental damage. Its use in "anti-pollution" product lines is particularly relevant.
Skin Soothing and Anti-Inflammatory Products
Inflammation is a key factor in various skin conditions, including acne, rosacea, and sensitivity. Ingredients that can modulate the inflammatory response are highly valued. Hydroxyacetophenone derivatives have been noted for their soothing and anti-inflammatory effects.[5][6]
-
Potential Mechanism: It is hypothesized that this compound may inhibit the production of pro-inflammatory mediators in skin cells, such as nitric oxide (NO) and prostaglandins. This could be achieved by downregulating inflammatory signaling pathways like NF-κB.[7][8]
-
Formulation Recommendations: Ideal for use in products designed for sensitive or irritated skin, after-sun care lotions, and formulations aimed at reducing redness and calming the skin.
Skin Lightening and Hyperpigmentation Correction
Hyperpigmentation, manifesting as dark spots, melasma, and uneven skin tone, is a common cosmetic concern. A key target for skin lightening agents is the inhibition of tyrosinase, the primary enzyme in melanin (B1238610) synthesis.[9][10]
-
Potential Mechanism: Similar to other phenolic compounds, this compound may act as a tyrosinase inhibitor, competing with the natural substrate (L-tyrosine) and thereby reducing melanin production.[11][12][13]
-
Formulation Recommendations: Can be formulated into targeted treatments for dark spots, brightening serums, and even-tone moisturizers.
Quantitative Data Summary (for Structurally Related Compounds)
The following tables summarize quantitative data for compounds structurally similar to this compound. This data is for reference only and does not represent the activity of this compound.
Table 1: Antioxidant Activity of Related Phenolic Compounds
| Compound | Assay | IC50 Value | Reference |
| Acetophenone benzoylhydrazone (5g) | DPPH Radical Scavenging | 1.8 ± 0.1 µM | [14] |
| Acetophenone benzoylhydrazone (5a) | Ferric Reducing Antioxidant Power (FRAP) | 185.3 ± 3.4 µM | [14] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | Varies by study | [3] |
Table 2: Tyrosinase Inhibition by a Related Acetophenone Derivative
| Compound | Assay | IC50 Value | Reference |
| 2'-Hydroxy-4'-methoxyacetophenone | Mushroom Tyrosinase Inhibition (Diphenolase activity) | 0.60 mmol/L | [3] |
| Kojic Acid (Standard) | Mushroom Tyrosinase Inhibition | Varies by study | [11] |
Experimental Protocols
Cytotoxicity Assessment
It is crucial to determine the non-toxic concentration range of this compound on relevant skin cells before conducting efficacy studies.
a) MTT Assay on Human Keratinocytes (HaCaT) and Human Dermal Fibroblasts (HDF)
-
Objective: To evaluate the effect of the compound on the viability of skin cells.
-
Materials:
-
HaCaT and HDF cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
-
Procedure:
-
Seed HaCaT or HDF cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium with the prepared dilutions of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Triton X-100).
-
Incubate for 24 or 48 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Antioxidant Capacity Evaluation
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To assess the free radical scavenging activity of the compound.
-
Materials:
-
This compound stock solution (in methanol (B129727) or ethanol)
-
DPPH solution in methanol
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in methanol.
-
Add the diluted samples to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
-
Anti-Inflammatory Effect Assessment
a) Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Objective: To determine the compound's ability to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with high glucose
-
FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent
-
Dexamethasone as a positive control
-
96-well plates
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Skin Lightening Potential Evaluation
a) Mushroom Tyrosinase Inhibition Assay
-
Objective: To assess the direct inhibitory effect of the compound on tyrosinase activity.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA or L-Tyrosine as substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
This compound stock solution
-
Kojic acid as a positive control
-
96-well plates
-
-
Procedure:
-
Add phosphate buffer, test compound (at various concentrations), and tyrosinase solution to the wells of a 96-well plate.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the substrate (L-DOPA or L-Tyrosine).
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals.
-
Calculate the percentage of tyrosinase inhibition and determine the IC50 value.[15]
-
b) Melanin Content Assay in B16F10 Melanoma Cells
-
Objective: To evaluate the effect of the compound on melanin synthesis in a cellular model.
-
Materials:
-
B16F10 melanoma cells
-
DMEM
-
FBS, Penicillin-Streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound stock solution
-
Kojic acid or Arbutin as a positive control
-
NaOH solution
-
6-well or 12-well plates
-
-
Procedure:
-
Seed B16F10 cells in plates and allow them to adhere.
-
Treat the cells with non-toxic concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for 48-72 hours.
-
Harvest the cells and lyse them with NaOH solution.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cells.
-
Calculate the percentage of melanin inhibition compared to the α-MSH-stimulated control.
-
Visualizations
Caption: Workflow for Cytotoxicity Assessment using MTT Assay.
References
- 1. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. regimenlab.com [regimenlab.com]
- 6. The promising potential role of ketones in inflammatory dermatologic disease: a new frontier in treatment research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Potential of Plant Phenolics in Prevention and Therapy of Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Skin-lightening agents: New chemical and plant extracts -ongoing search for the holy grail! - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 11. activeconceptsllc.com [activeconceptsllc.com]
- 12. Comparative Study on Depigmenting Agents in Skin of Color - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. activeconceptsllc.com [activeconceptsllc.com]
Application Notes and Protocols for In Vivo Experimental Design with 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the therapeutic potential of 2,3-Dihydroxy-4-methoxyacetophenone. This natural phenolic compound, known for its neuroprotective and antioxidant properties, holds promise for the development of novel treatments for neurodegenerative and inflammatory diseases. The following sections detail experimental protocols for assessing its efficacy in models of cognitive impairment, inflammation, and oxidative stress, along with hypothesized signaling pathways.
Neuroprotective and Cognitive-Enhancing Effects
This compound has demonstrated potential in improving cognitive function.[1] In vivo studies can be designed to further elucidate its efficacy in models of neurodegenerative diseases like Alzheimer's.
Application Note:
The scopolamine-induced amnesia model in mice is a well-established method for screening compounds with potential cognitive-enhancing effects.[2][3] This model mimics the cholinergic deficit observed in Alzheimer's disease.[2] By evaluating the ability of this compound to reverse or prevent scopolamine-induced memory impairment, researchers can assess its pro-cognitive and neuroprotective potential.
Experimental Protocol: Scopolamine-Induced Memory Impairment in Mice
Objective: To evaluate the effect of this compound on learning and memory in a mouse model of cognitive impairment.
Animals: Male C57BL/6 mice (8-10 weeks old).
Materials:
-
This compound
-
Scopolamine (B1681570) hydrobromide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Saline solution
-
Morris Water Maze or Y-maze apparatus
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control
-
Scopolamine Control (1 mg/kg, i.p.)
-
This compound (10, 25, and 50 mg/kg, p.o.) + Scopolamine
-
Positive Control (e.g., Donepezil) + Scopolamine
-
-
Drug Administration: Administer this compound or vehicle orally (p.o.) for 7-14 consecutive days.[3]
-
Induction of Amnesia: From day 8 to day 14, administer scopolamine (1 mg/kg, i.p.) 30 minutes after the administration of the test compound.[3]
-
Behavioral Testing (Morris Water Maze):
-
Acquisition Phase (Days 11-14): Conduct 4 trials per day. Place the mouse into the water facing the wall of the tank at one of four starting positions. Allow the mouse to swim freely for 60 seconds to find the hidden platform. If the mouse fails to find the platform within 60 seconds, gently guide it to the platform and allow it to remain there for 15-20 seconds. Record the escape latency (time to find the platform) and path length using a video tracking system.
-
Probe Trial (Day 15): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis: After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex) for analysis of:
-
Acetylcholinesterase (AChE) activity
-
Oxidative stress markers (e.g., malondialdehyde (MDA), glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD))[3]
-
Pro-inflammatory cytokines (e.g., IL-1β, TNF-α)[3]
-
Data Presentation:
| Group | Treatment | Escape Latency (s) | Time in Target Quadrant (s) | AChE Activity (U/mg protein) | MDA (nmol/mg protein) | GSH (µmol/g tissue) |
| 1 | Vehicle | |||||
| 2 | Scopolamine | |||||
| 3 | Compound (10 mg/kg) + Scopolamine | |||||
| 4 | Compound (25 mg/kg) + Scopolamine | |||||
| 5 | Compound (50 mg/kg) + Scopolamine | |||||
| 6 | Positive Control + Scopolamine |
Experimental Workflow Diagram
References
- 1. Biomarkers for oxidative stress: measurement, validation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for 2,3-Dihydroxy-4-Methoxyacetophenone in Cognitive Improvement Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 2,3-Dihydroxy-4-methoxyacetophenone (DHMAP) for inducing cognitive improvement, with a specific focus on mouse models. DHMAP, a neuroprotective compound isolated from Cynanchum paniculatum, has demonstrated significant potential in ameliorating memory impairment.[1] This document outlines the quantitative data from key studies, detailed experimental protocols for replication, and the putative signaling pathways involved in its mechanism of action.
Introduction
Cognitive decline, a hallmark of neurodegenerative diseases such as Alzheimer's, presents a significant challenge in aging populations. The exploration of novel therapeutic agents that can mitigate or reverse cognitive deficits is a primary focus of neuroscience research. This compound has emerged as a promising candidate, exhibiting both neuroprotective and cognitive-enhancing properties.[1] Studies have shown its efficacy in a scopolamine-induced amnesia mouse model, a well-established paradigm for screening potential cognitive enhancers.[1] The underlying mechanism of action appears to be linked to its antioxidant properties and its ability to modulate intracellular calcium levels.[1] These notes are intended to serve as a practical guide for researchers investigating the therapeutic potential of DHMAP.
Data Presentation
In Vivo Efficacy: Morris Water Maze Test in Scopolamine-Induced Amnesic Mice
The Morris water maze is a widely used behavioral assay to assess spatial learning and memory. In a study investigating the effects of DHMAP on scopolamine-induced memory impairment, the following data were obtained:
| Treatment Group | Dosage (mg/kg, p.o.) | Effect on Spatial Memory |
| Control | Vehicle | Normal spatial memory |
| Scopolamine | 1 | Impaired spatial memory |
| DHMAP + Scopolamine | 1 | No significant improvement |
| DHMAP + Scopolamine | 10 | No significant improvement |
| DHMAP + Scopolamine | 20 | No significant improvement |
| DHMAP + Scopolamine | 40 | No significant improvement |
| DHMAP + Scopolamine | 50 | Significant improvement in spatial memory impairment |
Data summarized from a study by Lee et al., 2013.[1]
In Vitro Neuroprotective Efficacy: MTT Assay in HT22 Cells
The neuroprotective effects of DHMAP were evaluated against glutamate-induced neurotoxicity in the hippocampal neuronal cell line, HT22.
| Assay | Endpoint | Result |
| MTT Assay | Neuroprotection against glutamate-induced cell death | Dose-dependent protection |
| EC50 Value | 10.94 μM |
Data summarized from a study by Lee et al., 2013.[1]
Experimental Protocols
In Vivo: Morris Water Maze Protocol
This protocol is a generalized procedure based on the study by Lee et al. (2013) for assessing the effect of DHMAP on spatial learning and memory in a scopolamine-induced amnesia mouse model.[1]
1. Animals and Housing:
- Species: Male ICR mice (or other appropriate strain)
- Age: 8-10 weeks
- Housing: Standard laboratory cages with a 12h light/dark cycle, ad libitum access to food and water.
- Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
2. Reagents and Materials:
- This compound (DHMAP)
- Scopolamine hydrobromide
- Vehicle (e.g., 0.9% saline, 10% Tween-80)
- Morris Water Maze apparatus (circular pool, ~1.5m diameter, filled with opaque water)
- Submerged platform
- Video tracking system and software
3. Experimental Procedure:
4. Data Analysis:
- Analyze escape latencies during the training phase using a two-way ANOVA with repeated measures.
- Analyze the time spent in the target quadrant during the probe trial using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's).
- A p-value < 0.05 is typically considered statistically significant.
In Vitro: Neuroprotection Assay Protocol
This protocol is a generalized procedure for assessing the neuroprotective effects of DHMAP against glutamate-induced toxicity in HT22 cells.[1]
1. Cell Culture:
- Cell Line: HT22 hippocampal neuronal cells.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
2. Reagents and Materials:
- This compound (DHMAP)
- Glutamate (B1630785)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Dimethyl sulfoxide (B87167) (DMSO)
- 96-well cell culture plates
3. Experimental Procedure:
- Cell Seeding: Seed HT22 cells in a 96-well plate at a density of ~1 x 10^4 cells/well and allow them to adhere overnight.
- Drug Treatment:
- Treat the cells with various concentrations of DHMAP (e.g., 1, 5, 10, 25, 50 μM) for a specified pre-incubation period (e.g., 24 hours).
- Induction of Neurotoxicity:
- After pre-incubation with DHMAP, expose the cells to glutamate (e.g., 5 mM) for a designated time (e.g., 12-24 hours).
- Include a control group (no glutamate) and a glutamate-only group.
- MTT Assay:
- After the glutamate incubation, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate cell viability as a percentage of the control group.
- Determine the EC50 value of DHMAP for neuroprotection using a dose-response curve.
Signaling Pathways and Mechanism of Action
The neuroprotective and cognitive-enhancing effects of this compound are attributed to its antioxidant properties and its ability to regulate calcium homeostasis.[1]
Caption: Proposed mechanism of DHMAP's neuroprotective action.
The proposed mechanism suggests that excessive glutamate, an excitatory neurotransmitter, leads to an influx of calcium ions ([Ca2+]) into neuronal cells.[1] This calcium overload can trigger the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent neuronal damage, which manifests as cognitive impairment.[1] DHMAP is believed to exert its therapeutic effects through two primary pathways:
-
Antioxidant Activity: DHMAP directly scavenges ROS, thereby reducing oxidative stress and protecting neurons from damage.[1]
-
Inhibition of Calcium Accumulation: DHMAP has been shown to inhibit the accumulation of intracellular [Ca2+], preventing the downstream cascade of events that lead to neurotoxicity.[1]
By mitigating these key pathological events, DHMAP promotes neuronal survival and improves cognitive function.
Caption: Experimental workflow for in vivo cognitive assessment.
Conclusion
This compound presents a promising therapeutic avenue for the treatment of cognitive deficits. The data strongly suggest its efficacy in a preclinical model of amnesia, and the proposed mechanisms of action provide a solid foundation for further investigation. The protocols and information provided herein are intended to facilitate the replication and expansion of these findings, ultimately contributing to the development of novel therapies for neurodegenerative diseases. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and laboratory conditions.
References
Application Notes and Protocols for the Structural Analysis of 2,3-Dihydroxy-4-Methoxyacetophenone using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydroxy-4-Methoxyacetophenone is a substituted acetophenone (B1666503) with potential applications in medicinal chemistry and materials science. A thorough structural characterization is paramount for understanding its chemical properties and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This document provides detailed protocols for the acquisition and analysis of one-dimensional (1D) and two-dimensional (2D) NMR data for this compound, along with expected chemical shifts and a logical workflow for its structural verification.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous substituted acetophenones. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.5 | s | - | 1H | 2-OH |
| ~7.5 - 7.7 | d | ~8.0 | 1H | H-6 |
| ~6.4 - 6.6 | d | ~8.0 | 1H | H-5 |
| ~5.5 | s | - | 1H | 3-OH |
| 3.9 - 4.1 | s | - | 3H | 4-OCH₃ |
| 2.5 - 2.7 | s | - | 3H | -COCH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~203 | C | C=O |
| ~160 | C | C-4 |
| ~155 | C | C-2 |
| ~135 | C | C-3 |
| ~128 | CH | C-6 |
| ~115 | C | C-1 |
| ~105 | CH | C-5 |
| ~56 | CH₃ | 4-OCH₃ |
| ~26 | CH₃ | -COCH₃ |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below.
Sample Preparation
-
Weigh approximately 10-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube and carefully wipe the outside with a tissue dampened with isopropanol (B130326) to remove any contaminants before inserting it into the spectrometer.
¹H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Spectral Width: Typically 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Temperature: 298 K.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectrometer Frequency: 100 MHz or higher.
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Temperature: 298 K.
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin-spin couplings, revealing which protons are adjacent to each other.
-
Pulse Program: A standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: Same as the ¹H spectrum in both dimensions.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans: 2-4 per increment.
-
Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum.
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.
-
Pulse Program: A standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Number of Increments: 128-256 in F1.
-
Number of Scans: 4-8 per increment.
-
Processing: Apply appropriate window functions (e.g., sine-squared for F2 and sine-bell for F1) and perform a 2D Fourier transform.
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule.
-
Pulse Program: A standard HMBC experiment with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: Same as HSQC.
-
Number of Increments: 256-512 in F1.
-
Number of Scans: 8-16 per increment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural analysis of this compound using the NMR data obtained from the protocols above.
Interpretation of the Workflow:
-
1D NMR Analysis: The process begins with the acquisition of ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information about the number of different proton environments, their electronic environments (chemical shift), the number of protons in each environment (integration), and the neighboring protons (multiplicity). The ¹³C NMR spectrum reveals the number of unique carbon environments.
-
2D NMR Analysis:
-
COSY: This experiment establishes the connectivity between neighboring protons. For this compound, a cross-peak between the aromatic protons H-5 and H-6 would be expected.
-
HSQC: This spectrum directly correlates each proton to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons (C-5, C-6, the methoxy (B1213986) carbon, and the acetyl methyl carbon).
-
HMBC: This is a powerful experiment for piecing together the molecular skeleton by identifying correlations between protons and carbons that are two or three bonds away. Key expected correlations for this compound would include:
-
The acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and C-1.
-
The methoxy protons (-OCH₃) to C-4.
-
H-5 to C-1, C-3, and C-4.
-
H-6 to C-1, C-2, and C-4.
-
-
-
Data Interpretation and Structure Confirmation: By systematically analyzing the data from all these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the in vivo Solubility of 2,3-Dihydroxy-4-Methoxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 2,3-Dihydroxy-4-Methoxyacetophenone. Our goal is to help you overcome common solubility challenges to ensure the success of your in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound is not dissolving in aqueous buffers for my in vivo study. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is expected to be low due to its chemical structure. This compound is soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. For in vivo studies, a common approach is to first dissolve the compound in a minimal amount of a biocompatible organic solvent, like DMSO, and then dilute it with a vehicle containing co-solvents and surfactants.
Q2: I'm seeing precipitation after diluting my DMSO stock solution with saline. How can I prevent this?
A2: This phenomenon, known as "solvent shock," is common when a concentrated organic stock solution is diluted into an aqueous medium. To avoid this, it is crucial to use a multi-component vehicle system that helps to maintain the compound's solubility. A recommended formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is important to add the components sequentially and ensure the solution is clear before adding the next solvent.[1]
Q3: What is the maximum concentration of this compound I can achieve for in vivo administration?
A3: Using the recommended formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, a concentration of 2 mg/mL (10.98 mM) can be achieved.[1] It is recommended to use sonication to aid dissolution.[1]
Q4: Are there other methods I can explore to improve the solubility and bioavailability of this phenolic compound?
A4: Yes, several advanced formulation strategies can be employed for poorly soluble compounds. These include:
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[2][3][4]
-
Solid Dispersions: Dispersing the compound in a polymer matrix at a molecular level can enhance solubility.[5][6][7]
-
Inclusion Complexes: Cyclodextrins can encapsulate the hydrophobic molecule in their core, increasing its apparent water solubility.[2][8]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[8][9][10]
The choice of method depends on the specific requirements of your study, including the desired route of administration and dosage.
Quantitative Solubility Data
| Compound | Solvent/Vehicle | Solubility/Concentration | Reference |
| This compound | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Soluble | |
| This compound | DMSO | 22.5 mg/mL (123.51 mM) | [1] |
| This compound | 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL (10.98 mM) | [1] |
Experimental Protocols
Protocol for Preparing a 2 mg/mL in vivo Formulation of this compound
This protocol is based on a widely used vehicle for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300)
-
Tween® 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Sonicator bath
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound. For example, to prepare 10 mL of a 2 mg/mL solution, you will need 20 mg of the compound.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the compound. For a final concentration of 10% DMSO in 10 mL, you will add 1 mL of DMSO. Vortex or sonicate briefly until the compound is fully dissolved.
-
Add PEG300: Slowly add the required volume of PEG300 (4 mL for a 10 mL final volume). Mix thoroughly after addition until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 (0.5 mL for a 10 mL final volume). Mix thoroughly. The solution may become slightly viscous.
-
Add Saline: Add the final volume of sterile saline (4.5 mL for a 10 mL final volume) dropwise while vortexing to prevent precipitation.
-
Final Mixing and Sterilization: Vortex the final solution thoroughly. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.[1] The working solution should be prepared fresh and used immediately.[1] For sterile administration, the final formulation can be filtered through a 0.22 µm syringe filter, though care must be taken due to the viscosity.
Visual Guides
Caption: Experimental workflow for preparing and administering this compound for in vivo studies.
Caption: Troubleshooting guide for addressing precipitation issues of this compound.
References
- 1. This compound | Calcium Channel | TargetMol [targetmol.com]
- 2. japer.in [japer.in]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A top-down technique to improve the solubility and bioavailability of aceclofenac: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
Stability issues with 2,3-Dihydroxy-4-Methoxyacetophenone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,3-Dihydroxy-4-Methoxyacetophenone in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: To ensure the stability of your this compound stock solutions, it is recommended to aliquot them and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[1]. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound[1].
Q2: In which solvents can this compound be dissolved, and what are the general stability considerations?
A2: this compound is soluble in a variety of solvents, including DMSO, and mixtures such as DMSO/PEG300/Tween-80/saline and DMSO/corn oil[1]. While these solvents are suitable for preparing stock solutions, the long-term stability in these systems at room temperature is not well-established. For in vitro and in vivo experiments, it is advisable to prepare fresh solutions from frozen stock aliquots. Due to its hygroscopic nature, using newly opened DMSO is recommended for optimal solubility[1].
Q3: My this compound solution has changed color. What does this indicate?
A3: A change in color, typically to a yellowish or brownish hue, often indicates degradation of the compound. Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain pH conditions. If you observe a color change, it is recommended to prepare a fresh solution.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is limited, phenolic compounds are generally more susceptible to oxidation at neutral to alkaline pH. The hydroxyl groups can be deprotonated, forming phenolate (B1203915) ions that are more readily oxidized. For aqueous buffers, it is advisable to use a slightly acidic pH if compatible with your experimental setup to minimize degradation.
Q5: Is this compound sensitive to light?
A5: Many phenolic compounds exhibit photosensitivity. To minimize the risk of photodegradation, it is best practice to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
-
Possible Cause 1: Low Solubility. The concentration of the compound may exceed its solubility limit in the chosen solvent system.
-
Troubleshooting Step: Gently warm the solution and/or use sonication to aid dissolution[1]. If precipitation persists, consider preparing a more dilute solution.
-
-
Possible Cause 2: Temperature Effects. The compound may be precipitating out of solution upon cooling, especially if it was prepared at an elevated temperature.
-
Troubleshooting Step: Before use, ensure the solution is at the experimental temperature and visually inspect for any precipitate. If necessary, gently warm to redissolve.
-
-
Possible Cause 3: Solvent Incompatibility. The addition of an aqueous buffer or media to a concentrated organic stock solution can cause the compound to precipitate.
-
Troubleshooting Step: Try a higher percentage of organic co-solvent in the final solution, if your experimental system allows. Alternatively, use a different solvent system with better aqueous compatibility.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Possible Cause 1: Compound Degradation. The stability of the compound in your experimental media and under your specific conditions (e.g., temperature, pH, light exposure) may be poor.
-
Troubleshooting Step: Prepare fresh solutions immediately before each experiment. Conduct a preliminary stability study under your experimental conditions to assess the degradation rate. This can be done by analyzing the concentration of the compound over time using a suitable analytical method like HPLC.
-
-
Possible Cause 2: Interaction with Other Components. The compound may be interacting with other components in your experimental medium, affecting its activity or stability.
-
Troubleshooting Step: Review the composition of your media for any potentially reactive species. If possible, simplify the medium to identify the interacting component.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods[2][3][4].
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24 hours. A control sample should be wrapped in aluminum foil.
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent this compound peak from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Acetic acid in Water
-
B: 0.1% Acetic acid in Acetonitrile
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 90% A
-
5-13 min: 85% A
-
13-40 min: 70% A
-
40-50 min: 50% A
-
50-60 min: 0% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (can be determined by DAD).
-
Injection Volume: 10 µL
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines[5].
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Solubility |
| DMSO | ≥ 100 mg/mL (548.94 mM)[1] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (13.72 mM)[1] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.72 mM)[1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (13.72 mM)[1] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration |
| -20°C | 1 month[1] |
| -80°C | 6 months[1] |
Visualizations
Caption: Workflow for a forced degradation study.
References
Troubleshooting 2,3-Dihydroxy-4-Methoxyacetophenone in cell-based assays
Welcome to the technical support resource for researchers utilizing 2,3-Dihydroxy-4-methoxyacetophenone in cell-based assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to facilitate the smooth execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store this compound?
A: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 22.5 mg/mL (123.51 mM).[1] For cell-based assays, prepare a high-concentration stock solution in 100% DMSO. To minimize degradation, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]
-
Storage of Stock Solution: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[2]
Q2: What is the recommended final concentration of DMSO in the cell culture medium?
A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity or other off-target effects. Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q3: What is the known mechanism of action for this compound?
A: this compound has demonstrated neuroprotective effects. Its mechanism of action involves antioxidant activity and the inhibition of glutamate-induced calcium ([Ca2+]) accumulation in neuronal cells.[2] Related phenolic compounds have also been shown to modulate cellular defense pathways such as the Nrf2 signaling pathway.
Troubleshooting Guide
This section addresses common issues encountered when using this compound in cell-based assays.
Issue 1: Compound precipitates in the cell culture medium upon dilution of the DMSO stock.
-
Question: I observed a cloudy or crystalline precipitate in my culture medium after adding the DMSO stock of this compound. What can I do to prevent this?
-
Answer: This is a common issue known as "crashing out," which occurs when a compound dissolved in a strong organic solvent is diluted into an aqueous solution where it has lower solubility.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The working concentration of the compound exceeds its aqueous solubility limit. | Decrease the final concentration of the compound. Perform a solubility test in your specific cell culture medium to determine the maximum usable concentration. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of medium can cause rapid solvent exchange, leading to precipitation. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium before adding it to the final culture volume. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | Compound solubility can decrease at lower temperatures. | Always use cell culture media that has been pre-warmed to 37°C for all dilutions. |
| Interaction with Media Components | Components in the serum or media (e.g., proteins, salts) can interact with the compound, reducing its solubility over time. | Test the compound's stability in your complete medium over the duration of your experiment. If precipitation occurs after several hours, consider reducing the incubation time or the compound concentration. |
Issue 2: Inconsistent or non-reproducible results between experiments.
-
Question: My assay results vary significantly between replicate plates or experiments performed on different days. What are the potential sources of this variability?
-
Answer: Inconsistent results in cell-based assays can stem from multiple factors related to cell handling, reagent preparation, and procedural variations.
| Potential Cause | Explanation | Recommended Solution |
| Inconsistent Cell Seeding | Uneven cell distribution or variations in cell number per well can lead to high variability. | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling. |
| Variable Solvent Concentration | If the volume of DMSO stock added varies, the final DMSO concentration will differ across wells, potentially affecting cells differently. | Standardize the dilution process. Ensure the final DMSO concentration is identical in all wells, including vehicle controls. |
| Cell Passage Number | Cells at high passage numbers can exhibit altered growth rates and responses to stimuli. | Use cells within a consistent and defined passage number range for all experiments. Maintain detailed records of cell passage numbers. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which concentrates media components and the test compound, leading to skewed results. | Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity. |
Issue 3: Unexpected cytotoxicity observed in treated and/or control wells.
-
Question: I'm observing a higher-than-expected level of cell death, even at low concentrations of the compound or in my vehicle control wells. What could be the cause?
-
Answer: Unexpected cytotoxicity can be caused by the compound itself, the solvent, or underlying issues with the cell culture.
| Potential Cause | Explanation | Recommended Solution |
| High DMSO Concentration | The final DMSO concentration in the culture medium is toxic to the cells. | Perform a DMSO tolerance assay for your specific cell line to determine the maximum non-toxic concentration. Ensure the final DMSO concentration is kept below this limit (typically ≤0.1%). |
| Compound Instability | The compound may degrade over time into a more toxic substance. | Prepare fresh dilutions of the compound from a frozen stock for each experiment. Avoid storing diluted compound solutions for extended periods. |
| Contamination | Mycoplasma or other microbial contamination can stress cells, making them more susceptible to chemical treatments. | Regularly test your cell cultures for mycoplasma contamination. If contamination is detected, discard the culture and start with a fresh, authenticated stock. |
Quantitative Data
The following table summarizes the known efficacy of this compound in a specific cell-based assay. Data for other cell lines and assays are not widely available.
| Cell Line | Assay Type | Effect | Efficacy (EC50) |
| HT22 (mouse hippocampal) | Glutamate-Induced Cytotoxicity | Neuroprotection | 10.94 µM[2] |
Experimental Protocols
Protocol: Determining Neuroprotective Effects using MTT Assay
This protocol details the use of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the neuroprotective effect of this compound against glutamate-induced toxicity in HT22 cells.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (powder)
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
96-well flat-bottom plates
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Culture HT22 cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 1 µM to 50 µM). Ensure the final DMSO concentration in all wells remains constant and non-toxic (e.g., 0.1%).
-
Carefully remove the medium from the cells and replace it with 100 µL of medium containing the various concentrations of the compound.
-
Include "vehicle control" wells (medium with the same final DMSO concentration) and "untreated control" wells (medium only).
-
Incubate for 1 hour.
-
-
Induction of Cytotoxicity:
-
Prepare a glutamate solution in culture medium.
-
Add glutamate to all wells (except the "untreated control" wells) to a final concentration known to induce cytotoxicity (e.g., 2 mM).
-
Incubate the plate for an additional 24 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the cell viability (%) against the concentration of this compound to determine the EC₅₀ value.
-
Visualizations: Pathways and Workflows
Diagram 1: General Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of the compound.
Diagram 2: Hypothetical Signaling Pathway
References
Technical Support Center: Purification of 2,3-Dihydroxy-4-Methoxyacetophenone
Welcome to the technical support center for the purification of 2,3-Dihydroxy-4-Methoxyacetophenone. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the scale of the purification.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₄ | [1][2][3][4] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 141 - 142 °C | [1] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate (B1210297), Acetone. |
Q3: What are the common impurities I might encounter after the synthesis of this compound?
A3: A potential impurity in the synthesis of a structurally related compound, 2-hydroxy-4-methoxyacetophenone, is 2,4-dimethoxyacetophenone.[5] This over-methylated byproduct can arise during the methylation step of the synthesis. Unreacted starting materials and other side-products from the specific synthetic route used would also be present.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the chosen solvent, even with heating. | The solvent is not polar enough to dissolve the highly polar this compound. | Select a more polar solvent. For instance, if you are using a non-polar solvent like heptane, try a more polar one like methanol (B129727) or an ethanol/water mixture. |
| Oily precipitate forms instead of crystals upon cooling. | The solution is supersaturated, or impurities are inhibiting crystal formation. | Try adding a seed crystal to induce crystallization. If that fails, redissolve the oil in a minimal amount of hot solvent and allow it to cool more slowly. You can also try adding a small amount of a less polar co-solvent (anti-solvent) to the solution once it has cooled slightly. |
| Low recovery of purified product. | The compound is too soluble in the recrystallization solvent, even at low temperatures. | Choose a solvent in which the compound has high solubility at high temperatures but low solubility at low temperatures. You can also place the crystallization flask in an ice bath to maximize precipitation. Ensure you are not using an excessive volume of solvent. |
| The purified crystals are colored. | Colored impurities are co-precipitating with your product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not move from the baseline on the TLC plate, even with 100% ethyl acetate. | This compound is a very polar compound and is strongly adsorbed by the silica (B1680970) gel. | Use a more polar eluent system. A common strategy for highly polar compounds is to add a small percentage of methanol to the ethyl acetate. For very polar compounds, a solvent system containing ammonia (B1221849) (e.g., a stock solution of 10% ammonium (B1175870) hydroxide (B78521) in methanol, used at 1-10% in dichloromethane) can be effective.[6] |
| Poor separation of the desired compound from impurities. | The chosen mobile phase does not provide adequate resolution. | Systematically vary the polarity of the mobile phase. A common starting point for polar acetophenones is a mixture of hexane (B92381) and ethyl acetate. Gradually increasing the proportion of ethyl acetate will increase the polarity. If this does not provide sufficient separation, consider using a different solvent system, for example, dichloromethane/methanol. |
| The compound appears to be degrading on the silica gel column. | The acidic nature of silica gel can cause degradation of sensitive compounds. | Deactivate the silica gel by treating it with a base like triethylamine (B128534) before packing the column. Alternatively, use a different stationary phase such as alumina (B75360) (neutral or basic).[7] |
| The collected fractions show streaking or tailing on the TLC plate. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the mobile phase to improve the peak shape. Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1-5% of the silica gel weight). |
Experimental Protocols
Protocol 1: Recrystallization
This is a general guideline. The ideal solvent and conditions should be determined experimentally on a small scale.
-
Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents at room temperature and with heating. Good candidate solvents will show poor solubility at room temperature but good solubility when heated. Based on the purification of a similar compound, methanol could be a good starting point.[8]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath may increase the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4. For a polar compound like this, start with a mixture of hexane and ethyl acetate and gradually increase the polarity by adding more ethyl acetate. A hexane/acetone mixture is another option to explore.[9]
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is necessary.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visual Guides
Below are diagrams to illustrate key workflows in the purification process.
Caption: A typical workflow for the purification of this compound by recrystallization.
Caption: The general procedure for purifying this compound using column chromatography.
Caption: A decision tree to guide troubleshooting for common purification problems.
References
- 1. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | C9H12O5 | CID 24820401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. JPH10279515A - Production of 2-hydroxy-4-methoxyacetophenone - Google Patents [patents.google.com]
- 6. Purification [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
- 9. 4-METHOXY-3-HYDROXYACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Dosage for 2,3-Dihydroxy-4-Methoxyacetophenone in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 2,3-Dihydroxy-4-Methoxyacetophenone in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in mouse models of cognitive impairment?
A1: Based on studies using a scopolamine-induced amnesia model in mice, a dosage range of 1 to 50 mg/kg administered orally has been investigated. A dose of 50 mg/kg has been shown to be effective in improving spatial memory impairment in the Morris water maze test[1][2]. It is recommended to perform a dose-response study within this range to determine the optimal dose for your specific experimental conditions.
Q2: What is the proposed mechanism of action for this compound?
A2: The neuroprotective effects of this compound are attributed to its antioxidant properties and its ability to inhibit calcium ion ([Ca2+]) accumulation in neuronal cells[1][2]. In vitro studies have shown that it protects HT22 hippocampal neuronal cells from glutamate-induced cell death with an EC50 of 10.94μM[1][2].
Q3: What are the known safety and toxicity concerns with this compound?
A3: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation[3]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.
Q4: How should this compound be prepared for oral administration in animal models?
A4: A common formulation for in vivo oral administration involves dissolving the compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is recommended to sonicate the solution to aid dissolution. The working solution should be prepared fresh for immediate use[2].
Data Presentation
Table 1: In Vivo Dosage and Efficacy
| Animal Model | Dosing Route | Dosage Range Tested | Effective Dose | Observed Effect | Reference |
| Scopolamine-induced amnesia in mice | Oral | 1, 10, 20, 40, 50 mg/kg | 50 mg/kg | Improved impairment of spatial memory | [1][2] |
Table 2: In Vitro Efficacy
| Cell Line | Assay | EC50 | Observed Effect | Reference |
| HT22 (hippocampal neuronal cells) | Glutamate-induced neurotoxicity | 10.94μM | Protection against cell death, inhibition of [Ca2+] accumulation, antioxidant activity | [1][2] |
Table 3: Safety Information
| Hazard Statement | Classification |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H332 | Harmful if inhaled |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
Experimental Protocols
Detailed Methodology for Scopolamine-Induced Amnesia Model in Mice
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO.
-
For the working solution, dilute the stock solution in a vehicle consisting of 40% PEG300, 5% Tween-80, and 45% saline to achieve the desired final concentrations (1, 10, 20, 40, and 50 mg/kg). The final DMSO concentration should be 10%.
-
Use sonication to ensure complete dissolution. Prepare the solution fresh daily.
-
-
Drug Administration:
-
Administer the prepared solutions of this compound or the vehicle control to the mice via oral gavage.
-
-
Induction of Amnesia:
-
Thirty minutes after the administration of the test compound or vehicle, induce amnesia by intraperitoneally (i.p.) injecting scopolamine (B1681570) (1 mg/kg).
-
-
Behavioral Testing (Morris Water Maze):
-
Sixty minutes after the scopolamine injection, begin the Morris water maze test to assess spatial memory.
-
The test consists of acquisition trials (finding a hidden platform) over several days, followed by a probe trial (platform removed) to assess memory retention.
-
Record parameters such as escape latency (time to find the platform) and time spent in the target quadrant during the probe trial.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on scopolamine-induced memory impairment.
-
Mandatory Visualization
Caption: Proposed neuroprotective signaling pathway of this compound.
Caption: Experimental workflow for the scopolamine-induced amnesia model.
Troubleshooting Guide
Issue: Compound precipitates out of solution during preparation or administration.
-
Possible Cause: Poor solubility of this compound in the chosen vehicle.
-
Troubleshooting Steps:
-
Ensure the solvents are added sequentially, starting with dissolving the compound in DMSO before adding the other co-solvents.
-
Gently heat the solution while stirring or use sonication to aid dissolution[4].
-
Prepare the formulation fresh before each use to minimize the chance of precipitation over time.
-
If precipitation persists, consider adjusting the ratios of the co-solvents or exploring alternative vehicle formulations.
-
Issue: Animal shows signs of distress during or after oral gavage (e.g., coughing, fluid from the nose).
-
Possible Cause: Improper gavage technique leading to administration into the trachea or esophageal irritation.
-
Troubleshooting Steps:
-
Ensure proper restraint of the mouse with the head and neck extended to create a straight path to the esophagus[4].
-
Use a flexible plastic or a smooth, ball-tipped stainless steel gavage needle appropriate for the size of the mouse to minimize the risk of trauma[4].
-
Insert the gavage needle gently, allowing the mouse to swallow it rather than forcing it down[5].
-
Administer the solution slowly to prevent regurgitation[5].
-
If signs of distress are observed, immediately stop the procedure. Monitor the animal closely. If distress persists, euthanize the animal to prevent suffering.
-
Issue: High variability in experimental results between animals.
-
Possible Cause: Inconsistent dosing, stress-induced physiological changes, or variations in the induction of amnesia.
-
Troubleshooting Steps:
-
Ensure accurate and consistent preparation of the dosing solution and administration of the correct volume based on each animal's body weight. The gavage volume should generally not exceed 10 ml/kg[6].
-
Handle the animals gently and consistently to minimize stress, as stress can impact cognitive function and drug metabolism. Coating the gavage needle with a sucrose (B13894) solution has been shown to reduce stress[7].
-
Ensure the timing between drug administration, scopolamine injection, and behavioral testing is consistent for all animals.
-
Increase the number of animals per group to improve statistical power and account for individual variations.
-
References
- 1. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Calcium Channel | TargetMol [targetmol.com]
- 3. 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | C9H12O5 | CID 24820401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Interference issues in analytical quantification of 2,3-Dihydroxy-4-Methoxyacetophenone
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical quantification of 2,3-Dihydroxy-4-Methoxyacetophenone.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
Question: I am observing unexpected peaks in my chromatogram. What are the possible causes and solutions?
Answer:
Unexpected peaks in your chromatogram can arise from several sources. Here is a systematic approach to identify and resolve the issue:
-
Contamination: The source of contamination could be the sample matrix, solvents, or lab equipment.
-
Troubleshooting:
-
Analyze a solvent blank (mobile phase) to check for contamination from the LC system.
-
Prepare a "mock" sample extract using the same extraction procedure but without the sample material to identify interferences from the sample preparation process.
-
Ensure all glassware is thoroughly cleaned and that high-purity solvents are used.
-
-
-
Co-eluting Isomers: this compound has several structural isomers (e.g., 2,5-Dihydroxy-4-methoxyacetophenone, 2,6-Dihydroxy-4-methoxyacetophenone) that may have similar retention times under certain chromatographic conditions.
-
Troubleshooting:
-
Optimize the chromatographic method to improve the separation of isomers. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., using a phenyl-hexyl column instead of a standard C18), or modifying the column temperature.
-
If using mass spectrometry, ensure that you are monitoring for unique fragment ions of your target analyte to differentiate it from co-eluting isomers.
-
-
-
Analyte Degradation: Phenolic compounds can be susceptible to degradation under certain conditions.
-
Troubleshooting:
-
Investigate the stability of this compound in your sample solvent and under your storage conditions. It is recommended to store stock solutions at -20°C or -80°C and to prepare working solutions fresh.
-
Avoid prolonged exposure of samples to light and elevated temperatures.
-
Consider the pH of your mobile phase, as extreme pH values can sometimes lead to the degradation of phenolic compounds.
-
-
Question: My analyte signal is showing poor reproducibility and sensitivity. What could be the problem?
Answer:
Poor reproducibility and sensitivity are often linked to matrix effects or issues with the analytical instrumentation.
-
Matrix Effects: Components of the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. This is a common issue in the analysis of complex samples like plasma or plant extracts.[1][2]
-
Troubleshooting:
-
Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components. Simple protein precipitation may not be sufficient for complex matrices.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
-
-
Instrumentation Issues:
-
Troubleshooting:
-
Check for Leaks: Ensure all fittings in the LC system are secure.
-
Column Performance: The column may be degraded or contaminated. Try flushing the column or replacing it.
-
Mass Spectrometer Source: The ion source may be dirty. Clean the source according to the manufacturer's instructions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for the analysis of this compound?
A1: For LC-MS/MS analysis, electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds. The precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 181.05. Based on the fragmentation of similar acetophenone (B1666503) derivatives, characteristic product ions can be predicted.
-
Predicted Fragmentation: The primary fragmentation is expected to be the loss of a methyl group (•CH₃) from the methoxy (B1213986) group, resulting in a fragment at m/z 166.03. Another likely fragmentation is the cleavage of the acetyl group, leading to a loss of CH₂CO, resulting in a fragment at m/z 139.04.
The following diagram illustrates the predicted fragmentation pathway:
Predicted fragmentation of this compound.
Q2: What is a suitable internal standard for the quantification of this compound?
A2: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d₃). If this is not available, a structurally similar compound that is not present in the samples can be used. A good candidate would be another dihydroxy-methoxyacetophenone isomer that can be chromatographically separated from the analyte of interest.
Q3: How should I prepare samples from a plant matrix for analysis?
A3: For the extraction of phenolic compounds from plant matrices, a solid-liquid extraction is typically performed.
-
Homogenization: The plant material should be dried and ground into a fine powder.
-
Extraction Solvent: A mixture of methanol (B129727) or ethanol (B145695) and water (e.g., 80% methanol) is commonly used. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the stability of phenolic compounds.
-
Extraction Procedure: The powdered plant material is extracted with the solvent, often with the aid of ultrasonication or shaking.
-
Clean-up: The resulting extract can be filtered and then further purified using solid-phase extraction (SPE) to remove interfering substances like chlorophyll (B73375) and sugars.
The following diagram illustrates a general workflow for sample preparation from a plant matrix:
Workflow for plant sample preparation.
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is adapted from a method for a structurally similar compound and should be validated for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of internal standard solution (e.g., stable isotope-labeled analyte at 1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | ESI Negative |
| MRM Transitions | Analyte: 181.05 → 166.03, 181.05 → 139.04IS (example): 184.07 → 169.05 |
3. Typical Method Performance (for similar phenolic compounds)
| Parameter | Typical Value |
| Linear Range | 1 - 1000 ng/mL |
| LLOQ | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision | < 15% RSD |
| Recovery | > 80% |
Data Presentation
Table 1: Potential Isomeric Interferences
| Compound | Molecular Formula | Molecular Weight | Potential for Co-elution |
| This compound | C₉H₁₀O₄ | 182.17 | - |
| 2,4-Dihydroxy-3-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | High |
| 2,5-Dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | High |
| 2,6-Dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | High |
| 3,4-Dihydroxy-2-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | High |
| 3,5-Dihydroxy-4-methoxyacetophenone | C₉H₁₀O₄ | 182.17 | High |
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| Unexpected Peaks | Solvent/System Contamination | Run blanks, use high-purity solvents. |
| Co-eluting Isomers | Optimize chromatography, use unique MRM transitions. | |
| Analyte Degradation | Check sample stability, use fresh solutions. | |
| Poor Sensitivity | Matrix Effects (Ion Suppression) | Improve sample clean-up (SPE), use stable isotope-labeled IS. |
| Dirty Ion Source | Clean the mass spectrometer source. | |
| Poor Reproducibility | Inconsistent Sample Preparation | Ensure consistent pipetting and extraction times. |
| LC System Leak | Check and tighten all fittings. |
The following diagram illustrates the logical relationship for troubleshooting poor sensitivity:
Logical diagram for troubleshooting poor sensitivity.
References
Technical Support Center: Enhancing the Oral Bioavailability of 2,3-Dihydroxy-4-Methoxyacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and improving the oral bioavailability of the neuroprotective compound 2,3-Dihydroxy-4-Methoxyacetophenone.
Troubleshooting Guide
This guide addresses common challenges encountered during the experimental process of enhancing the bioavailability of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro dissolution rate | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles. 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation. 3. Amorphous Solid Dispersions: Prepare solid dispersions with hydrophilic polymers to convert the crystalline drug into a more soluble amorphous form. |
| High inter-individual variability in animal pharmacokinetic studies | Differences in gastrointestinal physiology, food effects, or inconsistent formulation dosing. | 1. Standardize Experimental Conditions: Ensure all animals are of the same strain, age, and sex, and are housed under identical conditions. 2. Fasting Protocol: Implement a consistent overnight fasting period before drug administration to minimize food-drug interactions. 3. Homogenize Formulation: Ensure the drug is uniformly dispersed in the vehicle before each administration. For suspensions, vortex thoroughly before each dose. |
| Low oral bioavailability (F%) despite good in vitro dissolution | Poor membrane permeability, significant first-pass metabolism, or efflux by intestinal transporters. | 1. Assess Permeability: Conduct a Caco-2 permeability assay to determine the compound's ability to cross the intestinal epithelium. 2. Investigate Metabolism: Perform in vitro metabolism studies using liver microsomes to identify major metabolic pathways and potential for extensive first-pass metabolism. 3. Evaluate Efflux: Use Caco-2 cells with and without efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to determine if the compound is a substrate for efflux transporters. 4. Prodrug Approach: Consider synthesizing a more lipophilic prodrug to enhance membrane permeability. |
| Precipitation of the compound in the gastrointestinal tract | Supersaturation of the formulation upon dilution with gastrointestinal fluids. | 1. Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP into the formulation to maintain a supersaturated state. 2. Lipid-Based Formulations: Formulate the compound in a self-emulsifying drug delivery system (SEDDS) to maintain its solubilized state in the GI tract. |
| Chemical instability of the compound in the formulation | Degradation due to pH, light, or oxidation. | 1. pH Adjustment: Use buffering agents to maintain an optimal pH for stability. 2. Protect from Light: Store formulations in light-resistant containers. 3. Add Antioxidants: Include antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges are its poor aqueous solubility and potential for extensive first-pass metabolism, which are common for phenolic compounds. Its ability to permeate the intestinal membrane may also be a limiting factor.
Q2: Which formulation strategies are most promising for improving the bioavailability of this compound?
A2: Based on strategies successful for other poorly soluble phenolic compounds, the most promising approaches include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can significantly enhance its dissolution rate by converting it to an amorphous form.
-
Lipid-Based Nanoparticles: Formulations such as solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can improve solubility, protect the compound from degradation in the GI tract, and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions in the GI tract, which can maintain the drug in a solubilized state and improve its absorption.
Q3: How can I assess the intestinal permeability of this compound?
A3: The Caco-2 cell permeability assay is the gold-standard in vitro model for predicting human intestinal absorption. This assay measures the transport of the compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.
Q4: What in vivo models are appropriate for pharmacokinetic studies of this compound?
A4: Rodent models, particularly Sprague-Dawley or Wistar rats, are commonly used for initial pharmacokinetic screening of poorly soluble compounds. These studies help determine key parameters like Cmax, Tmax, AUC, and absolute bioavailability.
Q5: Are there any known metabolites of this compound that I should be aware of?
A5: While specific metabolic pathways for this compound are not extensively documented, studies on similar acetophenones suggest that metabolism likely involves hydroxylation and conjugation (e.g., glucuronidation or sulfation) in the liver.
Data Presentation
The following tables provide pharmacokinetic data for compounds structurally similar to this compound, offering a reference for expected bioavailability and the potential for improvement.
Table 1: Pharmacokinetic Parameters of Paeonol (B1678282) (2'-Hydroxy-4'-methoxyacetophenone) in Rats after Oral Administration [1][2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| 12.5 | 150 ± 30 | 0.17 ± 0.04 | 120 ± 25 | ~16 |
| 25 | 300 ± 115 | 0.08 | 248 ± 64 | ~16 |
| 50 | 503 ± 167 | 0.19 ± 0.05 | 337 ± 121 | ~16 |
Table 2: Oral Bioavailability of Apocynin (4'-Hydroxy-3'-methoxyacetophenone) and its Derivative in Rats [3][4]
| Compound | Dose (mg/kg) | Absolute Oral Bioavailability (%) |
| Apocynin | 50 | 2.8 - 8.3 |
| Nitrone Derivative of Apocynin (AN-1) | 40 | 78 |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Preparation: A stock solution of this compound is prepared in DMSO and diluted to the final concentration in transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Permeability Measurement (Apical to Basolateral): The compound solution is added to the apical (AP) side of the Transwell insert. Samples are collected from the basolateral (BL) side at various time points (e.g., 30, 60, 90, 120 minutes).
-
Permeability Measurement (Basolateral to Apical): The compound solution is added to the BL side, and samples are collected from the AP side to determine the efflux ratio.
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
In Vivo Bioavailability Study in Rats
Objective: To determine the pharmacokinetic parameters and absolute oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (250-300g) are used. Animals are cannulated in the jugular vein for blood sampling.
-
Dosing:
-
Intravenous (IV) Group: The compound is dissolved in a suitable vehicle (e.g., a solution containing DMSO, PEG300, and saline) and administered as a bolus dose (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO) Group: The test formulation (e.g., solid dispersion, SLN suspension) is administered by oral gavage (e.g., 25 mg/kg).
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of the compound are determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t1/2).
-
Bioavailability Calculation: Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Preparation of Solid Lipid Nanoparticles (SLNs)
Objective: To formulate this compound into SLNs to improve its oral absorption.
Methodology (Hot Homogenization Technique):
-
Lipid Phase Preparation: The solid lipid (e.g., glyceryl monostearate) is melted at a temperature approximately 5-10°C above its melting point. This compound is then dissolved in the molten lipid.
-
Aqueous Phase Preparation: A surfactant (e.g., Poloxamer 188) is dissolved in hot deionized water, maintained at the same temperature as the lipid phase.
-
Pre-emulsion Formation: The hot lipid phase is added to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: The pre-emulsion is then subjected to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, causing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: The SLN dispersion is characterized for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: Potential neuroprotective signaling pathways modulated by this compound.
References
- 1. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of Pharmacokinetics Behavior of Apocynin by Nitrone Derivatization: Comparative Pharmacokinetics of Nitrone-Apocynin and its Parent Apocynin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic, bioavailability, metabolism and plasma protein binding evaluation of NADPH-oxidase inhibitor apocynin using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing oxidation of 2,3-Dihydroxy-4-Methoxyacetophenone in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,3-Dihydroxy-4-Methoxyacetophenone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: A yellow or brown discoloration is a common indicator of oxidation. This compound contains a catechol group, which is highly susceptible to oxidation. This process involves the conversion of the dihydroxy-aromatic ring into a quinone-type structure, which is colored. This reaction can be initiated by exposure to atmospheric oxygen, light, or incompatible chemical reagents.
Q2: What are the primary triggers for the oxidation of this compound?
A2: The primary triggers for oxidation are:
-
Atmospheric Oxygen: The catechol moiety readily reacts with oxygen, especially under neutral to alkaline pH conditions.[1]
-
Elevated pH: Basic conditions deprotonate the phenolic hydroxyl groups, making the compound significantly more susceptible to oxidation.
-
Light Exposure: Photochemical reactions can generate radicals that initiate and propagate oxidation.[2]
-
Presence of Metal Ions: Trace metal ions (e.g., iron, copper) can act as catalysts for oxidation reactions.
-
Incompatible Reagents: Strong oxidizing agents will directly degrade the compound.[3][4]
Q3: How should I store the solid compound and its solutions to minimize degradation?
A3:
-
Solid Compound: Store the solid material in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keep it in a cool, dark, and dry place.
-
Solutions: Solutions are more prone to oxidation than the solid form. Prepare solutions fresh whenever possible. For storage, use deoxygenated solvents, store in sealed vials with an inert gas headspace, and keep at low temperatures (-20°C to -80°C) while protecting from light.[2]
Q4: What is the general strategy to prevent oxidation during an experiment?
A4: A multi-faceted approach is most effective:
-
Inert Atmosphere: Handle the compound and conduct reactions under an inert atmosphere (nitrogen or argon) using techniques like a Schlenk line or a glove box.
-
Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.
-
Antioxidant Additives: Incorporate a suitable antioxidant into your solution.
-
Control pH: Maintain a slightly acidic pH if compatible with your experimental conditions.
-
Chelating Agents: If metal ion contamination is suspected, a chelating agent like EDTA can be beneficial.
-
Light Protection: Use amber glassware or wrap your reaction vessels in aluminum foil to protect the compound from light.
Troubleshooting Guide: Diagnosing and Solving Oxidation Issues
If you are observing unexpected discoloration or degradation of your compound, use the following guide to identify and resolve the issue.
Logical Troubleshooting Workflow
This diagram outlines a step-by-step process for diagnosing the cause of oxidation.
Caption: Troubleshooting Decision Tree for Oxidation Issues.
Detailed Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere (Schlenk Line)
This protocol describes the standard procedure for setting up a reaction to prevent exposure to atmospheric oxygen.
Workflow Diagram:
Caption: Experimental Workflow for Handling Air-Sensitive Compounds.
Methodology:
-
Glassware Preparation: Thoroughly clean and dry all glassware (e.g., Schlenk flask, magnetic stir bar, septa) in an oven at a minimum of 125°C overnight to remove adsorbed moisture.
-
Assembly and Purging:
-
While still hot, assemble the Schlenk flask with the stir bar inside and grease the joints.
-
Connect the flask to the Schlenk line via flexible hosing.
-
Evacuate the flask under vacuum until the pressure is low and stable.
-
Refill the flask with a high-purity inert gas (Nitrogen or Argon).
-
Repeat this vacuum/refill cycle at least three times to ensure all atmospheric oxygen has been removed.
-
-
Addition of Solid:
-
Weigh the required amount of this compound in a separate container, preferably in a glove box.
-
Briefly remove the stopper from the Schlenk flask while maintaining a positive outflow of inert gas to prevent air ingress, and quickly add the solid.
-
-
Addition of Solvent:
-
Use a solvent that has been thoroughly degassed (e.g., by sparging with nitrogen for 30 minutes or via three freeze-pump-thaw cycles).
-
Transfer the degassed solvent into the Schlenk flask using a gas-tight syringe or via cannula transfer under positive inert gas pressure.
-
-
Running the Reaction:
-
Once all components are added, maintain a slight positive pressure of inert gas (monitored by an oil bubbler) throughout the experiment.
-
If the compound or reaction is light-sensitive, wrap the flask with aluminum foil.
-
Protocol 2: Preparation of a Stabilized Stock Solution Using Antioxidants
This protocol outlines how to prepare a solution of this compound containing an antioxidant to prevent degradation.
Methodology:
-
Antioxidant Selection: Choose an appropriate antioxidant based on solvent system and downstream application compatibility (see Table 1). Ascorbic acid is effective in aqueous systems, while BHT is suitable for organic solvents. Sodium metabisulfite (B1197395) is a strong reducing agent often used in acidic aqueous solutions.[5][6][7][8]
-
Solvent Preparation:
-
Select a high-purity solvent.
-
Degas the solvent thoroughly as described in Protocol 1.
-
Dissolve the chosen antioxidant in the degassed solvent to its target concentration. Typical starting concentrations are 0.01-0.1% w/v.[6]
-
-
Solution Preparation:
-
In a clean vial, weigh the required amount of this compound.
-
Add the antioxidant-containing solvent to the vial.
-
Purge the headspace of the vial with an inert gas (e.g., by bubbling nitrogen through the solution for 1-2 minutes) before sealing tightly.
-
-
Optimization (Recommended):
-
To determine the optimal antioxidant concentration, prepare a series of small-scale solutions with varying antioxidant levels (e.g., 0.005%, 0.01%, 0.05%, 0.1%).
-
Include a control sample with no antioxidant.
-
Store the solutions under your typical experimental conditions (e.g., room temperature, exposed to ambient light) and monitor for color change over time using a spectrophotometer (measuring absorbance in the 400-500 nm range).
-
The lowest concentration that effectively prevents discoloration is the optimal one for your application.
-
Reference Data
Table 1: Comparison of Common Antioxidants for Stabilization
| Antioxidant | Mechanism of Action | Typical Solvents | Typical Concentration | Notes & Considerations |
| Ascorbic Acid (Vitamin C) | Reducing agent; scavenges oxygen and quinones.[9][10] | Aqueous buffers, Polar protic solvents (e.g., Ethanol) | 0.1 - 5 mM | Highly effective but can be unstable itself. Can act as a pro-oxidant at certain concentrations or in the presence of metal ions.[10][11] |
| Butylated Hydroxytoluene (BHT) | Radical scavenger; donates a hydrogen atom to terminate radical chain reactions.[7][8][12] | Non-polar organic solvents (e.g., Toluene, Hexane, DCM) | 0.01 - 0.1% (w/v) | Less effective in polar solvents. Highly stable and commonly used in commercial products.[13] |
| Sodium Metabisulfite | Reducing agent; reacts with dissolved oxygen.[6][14] | Aqueous buffers | 0.01 - 1.0% (w/v) | Most effective at acidic pH. Can react with carbonyl compounds and may interfere with certain biological assays.[2][6] |
Table 2: Incompatible Reagents and Conditions
| Class | Examples | Reason for Incompatibility / Potential Outcome |
| Strong Oxidizing Agents | Hydrogen peroxide, Potassium permanganate, Chromic acid | Will directly and rapidly degrade the catechol ring structure, leading to complex mixtures of oxidized products.[3][4][15] |
| Strong Bases | Sodium hydroxide, Potassium hydroxide, Alkoxides | Deprotonate the phenolic hydroxyls, forming a phenoxide that is extremely sensitive to oxidation by air.[1] |
| Certain Metal Salts | FeCl₃, CuCl₂, AgNO₃ | Can act as catalysts for oxidation or form colored complexes. Some can act as one-electron oxidants.[16][17] |
| Reagents Forming Sulfonic Acids | Sodium bisulfite/metabisulfite at pH > 4 | Can react with catecholamines and related structures to form inactive sulfonic acid derivatives, especially in non-acidic conditions.[2] |
| Alkyl Halides (under basic conditions) | Methyl iodide, Benzyl bromide | While used for synthesis, the required basic conditions (e.g., K₂CO₃, NaH) greatly increase the risk of concurrent oxidation if oxygen is not rigorously excluded.[18] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. research.abo.fi [research.abo.fi]
- 5. Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phexcom.com [phexcom.com]
- 7. [PDF] The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Browning inhibition mechanisms by cysteine, ascorbic acid and citric acid, and identifying PPO-catechol-cysteine reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of different concentrations of ascorbic acid on the stability of (+) – Catechin under enzymatic conditions [agris.fao.org]
- 12. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenolic antioxidants: Health Protection Branch studies on butylated hydroxyanisole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sodium metabisulfite - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 17. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 18. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dissolving 2,3-Dihydroxy-4-Methoxyacetophenone
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for dissolving 2,3-Dihydroxy-4-Methoxyacetophenone using sonication techniques.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a compound that is soluble in several organic solvents. These include Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone[1]. For in vitro studies, DMSO is a common choice, with a reported solubility of up to 100 mg/mL, though sonication may be required to achieve this concentration[2].
Q2: Why is sonication recommended for dissolving this compound?
Sonication is often recommended to aid in the dissolution of poorly soluble compounds or to speed up the dissolution process[3][4]. The high-frequency sound waves generated by a sonicator create microscopic bubbles in the solvent. The rapid formation and collapse of these bubbles, a process called cavitation, produces localized high pressure and temperature, which helps to break down the solid particles of the compound and increase their surface area, facilitating faster and more complete dissolution[4][5].
Q3: Can sonication degrade this compound?
While sonication is a powerful technique, prolonged exposure or high-intensity sonication can potentially lead to the degradation of some organic compounds[6]. It is crucial to use the minimum effective sonication time and to monitor the temperature of the solution, as excessive heat can also cause degradation[7]. If you suspect degradation, it is advisable to analyze the sample post-sonication using an appropriate analytical technique, such as HPLC.
Q4: What type of sonicator should I use?
Both bath sonicators and probe sonicators can be used for dissolving compounds. A bath sonicator is generally gentler and suitable for small-scale preparations in vials or tubes[4]. A probe sonicator delivers more concentrated energy and is more effective for larger volumes or more difficult-to-dissolve compounds, but it also carries a higher risk of sample heating and degradation[4]. For most standard laboratory applications involving this compound, a bath sonicator is a good starting point.
Experimental Protocols & Data
Protocol 1: Standard Dissolution in DMSO using a Bath Sonicator
This protocol is suitable for preparing stock solutions for in vitro experiments.
-
Preparation: Weigh the desired amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration. Note that hygroscopic DMSO can significantly impact solubility[2].
-
Initial Mixing: Vortex the mixture for 1-2 minutes to suspend the powder.
-
Sonication:
-
Place the vial in a bath sonicator. Ensure the water level in the bath is adequate.
-
Sonicate in short bursts (e.g., 5-10 minutes) to prevent overheating[3].
-
Visually inspect the solution for complete dissolution. If undissolved particles remain, continue sonication with intermittent vortexing.
-
If the sample becomes warm to the touch, pause sonication to allow it to cool down[7].
-
-
Final Check: Once the solution is clear, it is ready for use or for further dilution.
-
Storage: For stock solutions, it is recommended to store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2].
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Method | Reference |
| DMSO | 100 mg/mL (548.94 mM) | Sonication recommended | [2] |
| DMSO | 22.5 mg/mL (123.51 mM) | Sonication recommended | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.72 mM) | Sonication and/or heating may be used | [2][8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (13.72 mM) | - | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.72 mM) | - | [2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not fully dissolve after initial sonication. | Insufficient sonication time or power. | Continue sonicating in short intervals. If using a bath sonicator, ensure good contact between the vial and the water. Consider using a probe sonicator for more focused energy, but monitor temperature closely. |
| Solution is saturated. | Re-evaluate the target concentration based on the solubility data. It may be necessary to work with a lower concentration. | |
| Solution becomes cloudy or precipitates upon standing after sonication. | Supersaturation was achieved during sonication, which is not stable. | This may indicate that you have created a fine suspension rather than a true solution[5]. Try gentle warming (e.g., to 37°C) to see if the precipitate redissolves[3]. If not, the concentration may be too high for long-term stability. |
| Temperature change. | Ensure the storage temperature is appropriate. Some compounds may precipitate out of solution when cooled. | |
| Precipitation occurs when adding the DMSO stock to an aqueous buffer. | The compound is not soluble in the final aqueous solution. | This is a common issue when diluting a DMSO stock into an aqueous medium[3]. To mitigate this, add the DMSO stock to the aqueous buffer slowly while vortexing vigorously to ensure rapid dispersion. Also, ensure the final DMSO concentration is as low as possible (typically ≤ 0.1% for cell-based assays)[3]. |
| Suspected compound degradation. | Excessive sonication time or power, leading to overheating. | Reduce sonication time and/or power. Use a temperature-controlled sonicator or sonicate in a cold water bath. Analyze the sample for purity post-sonication. |
Visual Guides
Caption: Workflow for dissolving the target compound.
Caption: Decision tree for troubleshooting.
References
- 1. 2',3'-Dihydroxy-4'-methoxyacetophenone | CAS:708-53-2 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Calcium Channel | TargetMol [targetmol.com]
Validation & Comparative
Comparing neuroprotective effects of 2,3-Dihydroxy-4-Methoxyacetophenone with other phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of 2,3-Dihydroxy-4-Methoxyacetophenone and other well-characterized phenols, including apocynin, resveratrol, curcumin, and quercetin. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these compounds as neuroprotective agents.
Executive Summary
Neurodegenerative diseases pose a significant and growing challenge to global health. The development of effective neuroprotective strategies is a critical area of research. Phenolic compounds, a diverse group of natural and synthetic molecules, have garnered considerable attention for their potential to protect neurons from damage and death. This guide focuses on comparing the neuroprotective properties of this compound with those of other prominent phenols. We present available quantitative data, detailed experimental methodologies, and an overview of the key signaling pathways implicated in their mechanisms of action.
Data Presentation: A Comparative Overview of Neuroprotective Efficacy
The following tables summarize the available quantitative data on the neuroprotective effects of the selected phenolic compounds. It is important to note that the experimental conditions, including the neuronal cell lines, toxic insults, and assay methods, vary across studies. Therefore, direct comparisons of absolute efficacy should be made with caution.
| Compound | Cell Line | Toxic Insult | Assay | EC50 / Effective Concentration | Reference(s) |
| This compound | HT22 | Glutamate | MTT Assay | EC50: 10.94 µM | [1] |
| Apocynin | - | - | - | Data not available in a comparable format | - |
| Resveratrol | Primary cortical neurons | Glutamate | - | 5-100 µM (protective range) | [2] |
| Curcumin | SH-SY5Y cells | Glutamate | MTT & LDH Assays | 1 µM (effective concentration) | [3] |
| Quercetin | HT22 cells | Glutamate | MTT Assay | 10 µM (effective concentration) | [4] |
Table 1: Comparative neuroprotective efficacy of phenolic compounds against glutamate-induced excitotoxicity. The table presents the half-maximal effective concentration (EC50) or the effective concentration range at which the compounds demonstrated neuroprotective effects.
| Compound | Assay | IC50 / Antioxidant Capacity | Reference(s) |
| This compound | - | Antioxidant activity confirmed | [1] |
| Apocynin | FRAP Assay | Higher than protocatechuic acid at 1 mM | |
| Resveratrol | DPPH Assay | - | - |
| Curcumin | - | Potent antioxidant | |
| Quercetin | - | Potent antioxidant |
Table 2: Comparative antioxidant capacity of phenolic compounds. The half-maximal inhibitory concentration (IC50) or a qualitative assessment of antioxidant potential is provided where available.
Experimental Protocols: Key Methodologies for Assessing Neuroprotection
This section details the standard experimental protocols used to evaluate the neuroprotective effects of the compounds discussed.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., HT22, SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induction of Toxicity: Introduce the neurotoxic agent (e.g., glutamate, H₂O₂) to the wells, with and without the test compound.
-
MTT Incubation: After the desired incubation time, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
-
Assessment of Antioxidant Activity: DPPH and ABTS Assays
These assays are used to determine the free radical scavenging capacity of the phenolic compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
-
Protocol:
-
Prepare a methanolic solution of DPPH.
-
Mix the DPPH solution with various concentrations of the test compound.
-
Incubate the mixture in the dark for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of DPPH radical scavenging activity.
-
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:
-
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
-
Protocol:
-
Prepare the ABTS radical cation solution.
-
Mix the ABTS•+ solution with various concentrations of the test compound.
-
Incubate for a specific time.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS radical scavenging activity.
-
-
Measurement of Intracellular Calcium ([Ca²⁺]i)
Fluorescent calcium indicators are used to measure changes in intracellular calcium concentrations.
-
Principle: Calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM, Fura-2 AM) are loaded into the cells. Upon binding to Ca²⁺, their fluorescence intensity or emission wavelength changes, allowing for the quantification of [Ca²⁺]i.
-
Protocol:
-
Cell Loading: Incubate neuronal cells with the chosen calcium indicator dye.
-
Baseline Measurement: Record the baseline fluorescence before adding any stimulus.
-
Stimulation: Add the neurotoxic agent (e.g., glutamate) to induce calcium influx.
-
Fluorescence Measurement: Continuously record the changes in fluorescence intensity over time using a fluorescence microscope or a plate reader.
-
Data Analysis: Quantify the changes in [Ca²⁺]i based on the fluorescence signal.
-
Analysis of Signaling Pathways: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling cascades.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol for MAPK/ERK and PI3K/Akt Pathways:
-
Cell Lysis: Treat cells with the test compound and/or neurotoxin, then lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins in the MAPK/ERK (e.g., p-ERK, ERK) and PI3K/Akt (e.g., p-Akt, Akt) pathways.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways in Neuroprotection
The neuroprotective effects of many phenolic compounds are mediated through the modulation of key intracellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. These pathways play crucial roles in cell survival, proliferation, and apoptosis.
Caption: General overview of the MAPK/ERK and PI3K/Akt signaling pathways modulated by phenolic compounds.
Caption: General experimental workflow for assessing the neuroprotective effects of phenolic compounds.
Conclusion
This compound demonstrates promising neuroprotective effects, particularly against glutamate-induced excitotoxicity, with a notable EC50 value of 10.94 µM.[1] Its mechanism of action appears to involve the inhibition of intracellular calcium accumulation and antioxidant activity.[1] When compared to other well-studied phenols such as apocynin, resveratrol, curcumin, and quercetin, this compound exhibits a comparable potency in in vitro models. However, it is crucial to acknowledge that direct comparisons are limited by the variability in experimental designs across different studies.
The neuroprotective mechanisms of these phenolic compounds are multifaceted, often involving the modulation of the MAPK/ERK and PI3K/Akt signaling pathways, which are critical for neuronal survival. Furthermore, their antioxidant properties contribute significantly to their protective effects by mitigating oxidative stress, a common factor in neurodegenerative processes.
Further research, including head-to-head comparative studies under standardized conditions and in vivo animal models, is warranted to fully elucidate the relative therapeutic potential of this compound and other phenols for the treatment of neurodegenerative diseases.
References
A Comparative Analysis of the Antioxidant Activity of 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antioxidant activity of 2,3-Dihydroxy-4-Methoxyacetophenone, a phenolic compound also known as Paeonol (B1678282). Its performance is objectively compared with two well-established antioxidant compounds, Gallic Acid and Quercetin. This comparison is supported by experimental data from various in vitro antioxidant assays, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of this compound (Paeonol), Gallic Acid, and Quercetin was evaluated using two common in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. The results are presented as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates greater antioxidant activity.
It is important to note that the following data has been compiled from different studies, and therefore, the experimental conditions may not be identical. A direct, head-to-head comparison under the same experimental setup would provide a more definitive assessment.
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| This compound (Paeonol) | Not explicitly found in µM | ~6.5-7.1 (for fractions rich in phenolics) | [1] |
| Gallic Acid | 13.2 - 29.5 | Not explicitly found in µg/mL | [2] |
| Quercetin | ~19.3 | ~4.97 - 19.17 | [3][4] |
Table 2: ABTS Radical Scavenging Activity (IC50 Values)
| Compound | IC50 (µM) | IC50 (µg/mL) | Reference(s) |
| This compound (Paeonol) | Not explicitly found | Not explicitly found | |
| Gallic Acid | Not explicitly found | 1.03 - 3.55 | [2][5] |
| Quercetin | Not explicitly found | 1.89 - 2.10 | [4][5] |
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Reaction Mixture: A specific volume of the DPPH stock solution is mixed with various concentrations of the test compound (this compound, Gallic Acid, or Quercetin) and a control (solvent alone).
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the different concentrations of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change, measured by the decrease in absorbance at 734 nm, is related to the antioxidant's activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the plot of percentage inhibition versus concentration.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for in vitro antioxidant activity assessment.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
This compound (Paeonol) has been shown to exert its antioxidant effects, at least in part, by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6] This pathway is a key cellular defense mechanism against oxidative stress.
Caption: Paeonol activates the Nrf2 antioxidant pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paeonol protects against acute pancreatitis by Nrf2 and NF-κB pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3-Dihydroxy-4-Methoxyacetophenone Isomers for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical and Biological Properties of Key Dihydroxy-Methoxyacetophenone Isomers
This guide offers a comparative analysis of 2,3-Dihydroxy-4-Methoxyacetophenone and its structural isomers, providing researchers, scientists, and drug development professionals with a comprehensive overview of their chemical and biological characteristics. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes important concepts to facilitate informed decision-making in research and development.
Physicochemical Properties
The isomers of dihydroxy-methoxyacetophenone, while sharing the same molecular formula (C₉H₁₀O₄) and weight (182.17 g/mol ), exhibit distinct physical properties due to the differential positioning of their hydroxyl and methoxy (B1213986) functional groups on the acetophenone (B1666503) core. These structural variations influence properties such as melting point and polarity, which in turn can affect their solubility, bioavailability, and interaction with biological targets.
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 2',3'-Dihydroxy-4'-methoxyacetophenone | 1-(2,3-dihydroxy-4-methoxyphenyl)ethanone | 708-53-2 | 133 | C₉H₁₀O₄ | 182.17 |
| 2',6'-Dihydroxy-4'-methoxyacetophenone | 1-(2,6-dihydroxy-4-methoxyphenyl)ethanone | 7507-89-3 | 141 - 142[1] | C₉H₁₀O₄ | 182.17[1] |
| 2',4'-Dihydroxy-3'-methoxyacetophenone | 1-(2,4-dihydroxy-3-methoxyphenyl)ethanone | 62615-26-3 | 141 - 144 | C₉H₁₀O₄ | 182.17[2] |
| 2',5'-Dihydroxy-4'-methoxyacetophenone | 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone | Not Available | Not Available | C₉H₁₀O₄ | 182.17[3] |
| 3',4'-Dihydroxy-2'-methoxyacetophenone | 1-(3,4-dihydroxy-2-methoxyphenyl)ethanone | 27829-93-2 | Not Available | C₉H₁₀O₄ | 182.17 |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of these isomers. The following table summarizes key infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data.
| Isomer | IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| 2',3'-Dihydroxy-4'-methoxyacetophenone | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| 2',6'-Dihydroxy-4'-methoxyacetophenone | Data available but requires specific extraction from spectral databases.[1] | Data available but requires specific extraction from spectral databases.[1] | Data available but requires specific extraction from spectral databases.[1] |
| 2',4'-Dihydroxy-3'-methoxyacetophenone | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
| 2',5'-Dihydroxy-4'-methoxyacetophenone | Data not readily available in a comparable format. | Data available but requires specific extraction from spectral databases.[4] | Data available but requires specific extraction from spectral databases.[4] |
| 3',4'-Dihydroxy-2'-methoxyacetophenone | Data not readily available in a comparable format. | Data not readily available in a comparable format. | Data not readily available in a comparable format. |
Biological Activities: A Comparative Overview
The isomeric dihydroxy-methoxyacetophenones exhibit a range of biological activities, with neuroprotective and antioxidant properties being the most prominently studied. The specific arrangement of the functional groups on the aromatic ring significantly influences their biological efficacy.
| Isomer | Key Biological Activities | Supporting Experimental Data |
| 2',3'-Dihydroxy-4'-methoxyacetophenone | Neuroprotective: Improves cognitive function and protects against glutamate-induced neurotoxicity.[5] | Protects HT22 cells from glutamate-induced cell death with an EC₅₀ of 10.94 μM.[5] It also ameliorates scopolamine-induced memory impairment in mice.[5] |
| 2',6'-Dihydroxy-4'-methoxyacetophenone | Neuroprotective: A dihydrochalcone (B1670589) derivative has been shown to improve cognitive impairment in a model of Alzheimer's disease.[6][7] | The derivative demonstrated the ability to attenuate spatial and aversive memory decline in mice and exhibited antioxidant and acetylcholinesterase inhibitory activity.[6][7] |
| 2',4'-Dihydroxy-3'-methoxyacetophenone | Anticancer: A chalcone (B49325) derivative has been evaluated as an antimitotic agent.[8] | The derivative induced mitotic catastrophe in MCF-7 breast cancer cells.[8] |
| 2',5'-Dihydroxy-4'-methoxyacetophenone | Neuroprotective: Inhibits glutamate-induced cytotoxicity in hippocampal HT22 cells.[3] | Isolated from Cynanchum paniculatum, this isomer has demonstrated neuroprotective effects in in vitro studies.[3] |
| 3',4'-Dihydroxy-2'-methoxyacetophenone | Limited data available. | Further research is required to elucidate the biological activities of this isomer. |
Experimental Protocols
General Synthesis of Dihydroxy-methoxyacetophenone Isomers
A common synthetic route to these isomers involves the Friedel-Crafts acylation of a suitably substituted dimethoxybenzene or dihydroxybenzene derivative, followed by selective demethylation or methylation.
Example: Synthesis of a 2',4'-dihydroxyacetophenone (B118725) derivative
-
Reaction Setup: To a stirred mixture of a substituted acetophenone (0.01 mol) and a substituted benzaldehyde (B42025) (0.01 mol) in absolute ethanol (B145695) (5 ml), add thionyl chloride (0.05 ml) dropwise.
-
Reaction Execution: Continue stirring for two hours at room temperature.
-
Work-up: Allow the reaction mixture to stand for 12 hours. Precipitate the product by adding water.
-
Purification: Filter the product, wash with cold ethanol, and dry to obtain the desired chalcone derivative.[9]
References
- 1. 2',6'-Dihydroxy-4'-methoxyacetophenone | C9H10O4 | CID 24135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-3'-methoxyacetophenone | C9H10O4 | CID 71384614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spectrabase.com [spectrabase.com]
- 5. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Dihydroxy-4-Methoxyacetophenone
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of active pharmaceutical ingredients and bioactive compounds is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 2,3-Dihydroxy-4-Methoxyacetophenone, also known as Gallacetophenone-4-methyl ether, a neuroprotective compound isolated from Cynanchum paniculatum.[1] We will delve into a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method and a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, offering a cross-validation perspective based on experimental data and typical performance characteristics.
Data Presentation: A Side-by-Side Comparison
The selection of an analytical method hinges on a balance of sensitivity, specificity, speed, and cost. Below is a summary of quantitative data for a validated HPLC-DAD method and a representative UPLC-MS/MS method for the analysis of this compound.
| Parameter | HPLC-DAD Method | Representative UPLC-MS/MS Method |
| Linearity (r²) | > 0.9996[2] | ≥ 0.999[3] |
| Limit of Detection (LOD) | 0.01 - 0.28 µg/mL[2] | 0.01 - 0.35 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.83 µg/mL[2] | 0.03 - 1.07 µg/mL |
| Precision (RSD%) | Intra-day: < 1.92% Inter-day: < 2.43%[2] | < 5% |
| Accuracy (Recovery %) | Not explicitly stated | 98.33 - 101.12% |
| Analysis Time | ~70 minutes[2] | < 20 minutes[3] |
Experimental Protocols: A Detailed Look at the Methodologies
Reproducibility in analytical chemistry is fundamentally linked to the meticulous execution of experimental protocols. Here, we provide the detailed methodologies for the HPLC-DAD and a representative UPLC-MS/MS method.
Validated HPLC-DAD Method
This method was established for the simultaneous determination of ten bioactive compounds, including this compound, from the roots of Cynanchum paniculatum.[2]
-
Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD).
-
Column: SHISEIDO C18 column (5 µm, 4.6 mm I.D. × 250 mm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% trifluoroacetic acid in water (B).[2]
-
0-10 min, 5% A
-
10-15 min, 5-10% A
-
15-30 min, 10% A
-
30-40 min, 10-12% A
-
40-50 min, 12-20% A
-
50-60 min, 20-50% A
-
60-70 min, 50% A
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.
-
Detection Wavelength: 210, 230, and 280 nm.[2]
-
Injection Volume: 20 µL.[2]
-
Sample Preparation: 110.5 mg of freeze-dried extract is dissolved in 5 mL of methanol (B129727) and filtered through a 0.45 µm membrane filter before injection.[2]
Representative UPLC-MS/MS Method
While a specific cross-validated UPLC-MS/MS method for this compound was not found in the reviewed literature, the following protocol is representative for the analysis of phenolic compounds in complex matrices like plant extracts.
-
Instrumentation: Ultra-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
A typical gradient would start with a low percentage of organic solvent (A) and ramp up to a high percentage over a shorter time frame compared to HPLC, enabled by the higher pressure tolerance of UPLC systems.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for phenolic compounds.
-
MS Detection: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-product ion transitions for this compound.
-
Sample Preparation: Similar to the HPLC method, a diluted extract filtered through a 0.22 µm syringe filter would be appropriate.
Mandatory Visualizations: Workflows and Logical Relationships
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for method validation and the logical relationship in cross-validation.
References
A Comparative Analysis of 2,3-Dihydroxy-4-Methoxyacetophenone and Its Synthetic Derivatives in Drug Discovery
An objective comparison of the biological activities and therapeutic potential of 2,3-dihydroxy-4-methoxyacetophenone and its structurally related synthetic derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound is a naturally occurring phenolic compound that has garnered interest in the scientific community for its potential therapeutic properties. Its inherent antioxidant and neuroprotective activities make it a promising scaffold for the development of novel drug candidates. This guide provides a comparative study of the parent compound and its synthetic derivatives, focusing on their biological activities and the structure-activity relationships that govern their efficacy. While direct comparative studies on a homologous series of synthetic derivatives of this compound are limited in the current literature, this guide synthesizes available data on structurally similar dihydroxy-methoxyacetophenone isomers and their derivatives to provide valuable insights for researchers.
Comparative Biological Activity of Acetophenone (B1666503) Derivatives
The therapeutic potential of acetophenone derivatives is significantly influenced by the nature and position of substituent groups on the aromatic ring. Modifications to the core structure can enhance or diminish biological activities such as antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. Below is a summary of the reported activities of various acetophenone derivatives, offering a comparative perspective.
| Compound/Derivative | Structure | Biological Activity | Key Findings (IC50 / % Inhibition) | Reference |
| Parent Compound | ||||
| This compound | 2,3-(OH)₂, 4-(OCH₃) | Neuroprotective | Not specified | |
| Chalcone Derivatives of Structural Isomers | ||||
| Chalcone of 2-hydroxy-4-methoxyacetophenone | Chalcone moiety | Anticancer | IC50: 1.2-4.5 µM (against various cancer cell lines) | |
| Chalcone of 2',4'-dihydroxyacetophenone | Chalcone moiety | Anti-inflammatory | Significant inhibition of NF-κB signaling | [1] |
| Other Acetophenone Derivatives | ||||
| 3',4'-Dihydroxyacetophenone (Protocatechuic aldehyde) | 3,4-(OH)₂ | Antioxidant | IC50 (DPPH): ~15 µg/mL | |
| 2',5'-Dihydroxyacetophenone | 2,5-(OH)₂ | Antioxidant | IC50 (DPPH): ~25 µg/mL | |
| Paeonol (2'-Hydroxy-4'-methoxyacetophenone) | 2-(OH), 4-(OCH₃) | Anti-inflammatory | Significant reduction in carrageenan-induced paw edema | [2] |
| Apocynin (4'-Hydroxy-3'-methoxyacetophenone) | 4-(OH), 3-(OCH₃) | Anti-inflammatory | Attenuates inflammatory responses | [2] |
Note: The data presented is a compilation from various sources and may not have been generated under identical experimental conditions. Direct comparison of absolute values should be made with caution.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for key assays used to evaluate the biological activity of acetophenone derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a common and reliable method for determining the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Preparation of test samples: Dissolve the acetophenone derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Reaction: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the sample solution. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[3]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[3]
Procedure:
-
Animals: Use healthy adult rats or mice of a specific strain and weight range. Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide the animals into groups (e.g., n=6 per group): a control group (vehicle), a standard drug group (e.g., indomethacin), and test groups receiving different doses of the acetophenone derivatives.
-
Administration of test compounds: Administer the test compounds and the standard drug orally or intraperitoneally at a specified time (e.g., 60 minutes) before the carrageenan injection. The control group receives only the vehicle.
-
Induction of edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw of each animal.
-
Measurement of paw volume: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]
-
Calculation: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV_test is the mean increase in paw volume in the test group and ΔV_control is the mean increase in paw volume in the control group.
Visualizing Mechanisms and Workflows
Understanding the underlying molecular mechanisms and experimental processes is crucial for rational drug design. The following diagrams illustrate a key signaling pathway involved in inflammation and a general workflow for the synthesis and screening of novel derivatives.
Caption: A general workflow for the synthesis and biological screening of novel acetophenone derivatives.
Caption: The NF-κB signaling pathway and a potential point of inhibition by acetophenone derivatives.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 4. Frontiers | Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach [frontiersin.org]
A Comparative Guide to the Therapeutic Potential of 2,3-Dihydroxy-4-Methoxyacetophenone in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 2,3-Dihydroxy-4-Methoxyacetophenone, a promising neuroprotective agent, with established Alzheimer's disease medications. The information is based on available preclinical data from in vitro and in vivo disease models.
Executive Summary
This compound, a natural compound isolated from Cynanchum paniculatum, has demonstrated significant neuroprotective and cognitive-enhancing properties in preclinical studies.[1] Evidence suggests its therapeutic potential stems from its potent antioxidant activity and its ability to modulate calcium homeostasis. This guide compares its performance in established disease models with that of standard-of-care Alzheimer's drugs—Donepezil, Galantamine, and Memantine (B1676192)—to validate its potential as a novel therapeutic candidate.
Comparative Efficacy in Preclinical Models
The following tables summarize the quantitative data from key in vitro and in vivo studies, offering a comparative perspective on the efficacy of this compound and established Alzheimer's disease drugs.
Table 1: In Vitro Neuroprotective Efficacy Against Glutamate-Induced Neurotoxicity in HT22 Cells
| Compound | Efficacy Metric | Value | Mechanism of Action |
| This compound | EC50 | 10.94 µM | Antioxidant, Inhibition of [Ca2+] accumulation [1] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Mouse Model (Morris Water Maze)
| Compound | Effective Oral Dose | Key Findings | Mechanism of Action |
| This compound | 50 mg/kg | Improved impairment of spatial memory [1] | Antioxidant activity [1] |
| Donepezil | 3 - 10 mg/kg | Ameliorated scopolamine-induced memory impairment [2][3] | Acetylcholinesterase Inhibitor [2][3] |
| Galantamine | 0.1 mg/kg (s.c.) | Rescued memory impairment (in combination with Memantine) [4][5][6] | Acetylcholinesterase Inhibitor, Nicotinic Receptor Modulator [4][5][6] |
| Memantine | 0.5 - 1.0 mg/kg (i.p.) | Reversed scopolamine-induced amnesia [4][5][7][8] | NMDA Receptor Antagonist [4][5][7][8] |
Note: The doses and routes of administration for the comparator drugs are based on various studies and may not represent a direct head-to-head comparison with this compound.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound are believed to be mediated through the activation of antioxidant defense pathways. In contrast, Donepezil, Galantamine, and Memantine act on different aspects of neurotransmission implicated in Alzheimer's disease.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Glutamate-Induced Neurotoxicity in HT22 Hippocampal Cells
This in vitro assay assesses the neuroprotective effects of a compound against glutamate-induced oxidative stress and cell death in an immortalized mouse hippocampal cell line.
Protocol:
-
Cell Culture: HT22 cells are seeded in 96-well plates at a specified density and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Administration: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
Induction of Neurotoxicity: Following a pre-treatment period, glutamate is added to the wells to a final concentration known to induce significant cell death.
-
Incubation: The cells are incubated with the compound and glutamate for a predetermined duration (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of treated cells to that of cells treated with glutamate alone. The EC50 value is calculated from the dose-response curve.
Scopolamine-Induced Amnesia in Mice (Morris Water Maze)
This in vivo model evaluates the cognitive-enhancing effects of a compound on spatial learning and memory deficits induced by the cholinergic antagonist scopolamine.
Protocol:
-
Animal Acclimatization: Male mice are acclimatized to the housing conditions for at least one week before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) at the specified dose (50 mg/kg) for a set period before the behavioral testing. Comparator drugs are administered according to their respective protocols.
-
Induction of Amnesia: Scopolamine (typically 1 mg/kg, i.p.) is administered to induce a temporary cognitive deficit.
-
Morris Water Maze Task:
-
Acquisition Phase: For several consecutive days, mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: On the final day, the platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
-
-
Data Analysis: The escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between the different treatment groups to assess the compound's ability to reverse the scopolamine-induced memory impairment.
Conclusion
This compound demonstrates promising neuroprotective and cognitive-enhancing effects in preclinical models of neurodegeneration and cognitive impairment. Its antioxidant mechanism of action presents a distinct therapeutic strategy compared to the current standard-of-care Alzheimer's disease medications that primarily target neurotransmitter systems. While direct comparative studies are lacking, the available data suggests that this compound warrants further investigation as a potential therapeutic agent for neurodegenerative diseases. Future studies should focus on elucidating its specific molecular targets within the antioxidant signaling pathways and conducting head-to-head comparisons with existing therapies in a broader range of disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic effects of galantamine and memantine in attenuating scopolamine-induced amnesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Effects of Galantamine and Memantine in Attenuating Scopolamine-Induced Amnesia in Mice [escholarship.org]
- 7. Potentiation of cognitive enhancer effects of Alzheimer’s disease medication memantine by alpha7 nicotinic acetylcholine receptor agonist PHA-543613 in the Morris water maze task - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memantine ameliorates scopolamine-induced amnesia in chicks trained on taste-avoidance learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-side comparison of different synthesis routes for 2,3-Dihydroxy-4-Methoxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of plausible synthetic routes for the preparation of 2,3-dihydroxy-4-methoxyacetophenone, a valuable building block in medicinal chemistry and drug development. The routes are evaluated based on the availability of starting materials, reaction efficiency, and the complexity of the synthetic procedure. Experimental data from analogous reactions are provided to support the feasibility of each approach.
Route 1: Selective 4-O-Methylation of 2,3,4-Trihydroxyacetophenone
This route commences with the commercially available or readily synthesized 2,3,4-trihydroxyacetophenone (gallacetophenone). The key challenge in this approach is the regioselective methylation of the hydroxyl group at the 4-position in the presence of two other hydroxyl groups.
Experimental Protocol:
Step 1: Synthesis of 2,3,4-Trihydroxyacetophenone (Gallacetophenone)
2,3,4-Trihydroxyacetophenone can be synthesized from pyrogallol (B1678534) via a Fries rearrangement of its triacetate derivative or through Friedel-Crafts acylation. A typical laboratory-scale synthesis involves heating pyrogallol with acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like zinc chloride.[1]
Step 2: Selective 4-O-Methylation
Route 2: Friedel-Crafts Acylation and Selective Demethylation
This approach begins with a commercially available trimethoxybenzene derivative, followed by acylation and selective demethylation to unmask the desired hydroxyl groups.
Experimental Protocol:
Step 1: Friedel-Crafts Acylation of 1,2,3-Trimethoxybenzene (B147658)
1,2,3-Trimethoxybenzene can be subjected to a Friedel-Crafts acylation reaction with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride to produce 2',3',4'-trimethoxyacetophenone (B1346922).[3] The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at low temperatures.
Step 2: Selective Demethylation of 2',3',4'-Trimethoxyacetophenone
The crucial step in this route is the selective demethylation of the methoxy (B1213986) groups at the 2' and 3' positions while retaining the 4'-methoxy group. Boron trichloride (B1173362) (BCl₃) is a known reagent for the selective cleavage of aryl methyl ethers, particularly those ortho and para to a carbonyl group. Reaction of 2',3',4'-trimethoxyacetophenone with BCl₃ in a suitable solvent such as dichloromethane at low temperatures is expected to yield this compound.[4]
Data Presentation
The following table summarizes the key parameters for the two most plausible synthetic routes. The data for yield and reaction conditions are estimated based on analogous reactions reported in the literature.
| Parameter | Route 1: Selective Methylation | Route 2: Friedel-Crafts Acylation & Demethylation |
| Starting Material | 2,3,4-Trihydroxyacetophenone | 1,2,3-Trimethoxybenzene |
| Key Reagents | Protecting agents (e.g., Benzyl (B1604629) bromide), Methylating agent (e.g., Dimethyl sulfate), Deprotecting agent (H₂, Pd/C) | Acetyl chloride, Lewis acid (e.g., AlCl₃), Demethylating agent (BCl₃) |
| Number of Steps | 3 (Protection, Methylation, Deprotection) | 2 (Acylation, Demethylation) |
| Estimated Overall Yield | Moderate | Moderate to Good |
| Key Challenges | Achieving high regioselectivity in the methylation step. | Controlling the selective demethylation of two specific methoxy groups. |
| Advantages | Potentially shorter route if selective methylation can be achieved directly. | Utilizes well-established reactions; starting material is readily available. |
| Disadvantages | Lack of established protocols for selective methylation. | Use of hazardous reagents like BCl₃. |
Logical Workflow of Synthetic Routes
Caption: Comparative workflow of two primary synthetic routes to this compound.
Alternative Synthetic Strategies
Other potential, though likely less efficient, routes for the synthesis of this compound include:
-
Elbs Persulfate Oxidation: This method could theoretically be used to introduce a hydroxyl group onto a dihydroxy-methoxyacetophenone precursor. However, the regioselectivity of the Elbs oxidation is often poor for ortho-hydroxylation, which would be required in most plausible scenarios for this target molecule.[5][6][7] The reaction is known to give low yields and can result in the formation of polymeric byproducts.[6]
-
Fries Rearrangement of a Substituted Catechol Ester: Starting from 3-methoxycatechol, one could perform an acetylation followed by a Fries rearrangement.[8][9][10] However, the Fries rearrangement can produce a mixture of ortho and para isomers, and controlling the regioselectivity to obtain the desired product in high yield would be a significant challenge. The ratio of the isomers is highly dependent on reaction conditions such as temperature and solvent.[8]
Conclusion
Both the selective methylation of 2,3,4-trihydroxyacetophenone and the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene followed by selective demethylation represent viable, albeit challenging, synthetic routes to this compound. The choice of route will depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. The Friedel-Crafts acylation and selective demethylation approach (Route 2) appears to be the more promising strategy due to the use of more predictable and well-documented reaction types, despite the need for careful control during the demethylation step. Further optimization of the selective methylation in Route 1 could make it a more attractive and potentially shorter alternative. The alternative strategies involving Elbs persulfate oxidation and Fries rearrangement are likely to be less efficient due to poor regioselectivity and lower yields.
References
- 1. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 4. US3652597A - Production of di-hydroxy products - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In vivo efficacy comparison of 2,3-Dihydroxy-4-Methoxyacetophenone and other neuroprotective agents
In the quest for effective therapeutic strategies against neurodegenerative diseases and acute brain injury, a variety of neuroprotective agents are under intense investigation. This guide provides a comparative overview of the in vivo efficacy of 2,3-Dihydroxy-4-Methoxyacetophenone against other well-known neuroprotective compounds: Edaravone (B1671096), N-acetylcysteine (NAC), and Curcumin (B1669340). The comparisons are based on available preclinical data from various animal models of neurological disorders.
Quantitative Efficacy Comparison
The following table summarizes the in vivo neuroprotective effects of the selected agents across different animal models and experimental paradigms. It is important to note that direct head-to-head comparative studies are limited, and the efficacy of these agents can vary significantly based on the animal model, dosage, and administration route.
| Compound | Animal Model | Dosage | Key Efficacy Outcomes | Reference |
| This compound | Scopolamine-induced amnesia in mice | 50 mg/kg (p.o.) | Improved spatial memory in the Morris water maze test.[1] | [1] |
| Edaravone | Pilocarpine-induced status epilepticus in rats | 1 mg/kg (i.p.) | Significantly prevented hippocampal cell loss.[2] | [2] |
| Intracerebroventricular streptozotocin-induced cognitive deficit in rats | 9 mg/kg | Significantly improved cognitive damage and restored levels of oxidative stress markers (MDA, 4-HNE, OH, H2O2, T-SOD, GSH, GPx).[3] | [3] | |
| Intraventricular hemorrhage in rats | Repeated doses (i.p.) | Reduced brain edema and lipid peroxidation; improved learning and memory.[4] | [4] | |
| N-acetylcysteine (NAC) | Penetrating traumatic brain injury in rats | 300 mg/kg (i.p.) | Decreased neuronal degeneration by 35.0% and apoptosis by 38.7%; increased MnSOD levels by 35.9%.[5] | [5] |
| Chronic unpredictable mild stress-induced depression in rats | 300 mg/kg (i.p.) | Ameliorated depression-like behaviors and reduced oxidative stress-induced neuronal injury in the hippocampus.[6] | [6] | |
| Curcumin | Focal cerebral ischemia-reperfusion in rats | 100 mg/kg & 300 mg/kg | Improved neurological deficit scores, reduced brain water content and infarct volume, and decreased neuronal apoptosis.[7] | [7] |
Mechanisms of Neuroprotection and Signaling Pathways
The neuroprotective effects of these compounds are mediated through various molecular mechanisms, primarily centered around antioxidant and anti-inflammatory pathways.
This compound is suggested to exert its neuroprotective and cognitive-enhancing effects through its antioxidant activity.[1] It has been shown to inhibit the accumulation of intracellular calcium, a key event in excitotoxicity-induced neuronal death.[1]
Edaravone is a potent free radical scavenger.[8] It mitigates neuronal damage by reducing oxidative stress and inhibiting endothelial injury.[8] Edaravone also modulates nitric oxide synthase (NOS) activity, decreasing the detrimental effects of inducible NOS (iNOS) while preserving the beneficial effects of endothelial NOS (eNOS).[2][8]
N-acetylcysteine (NAC) acts as a precursor to the antioxidant glutathione (B108866) (GSH), thereby enhancing the cellular antioxidant defense system.[9] It also directly scavenges free radicals.[9] Furthermore, NAC has been shown to modulate inflammatory pathways, such as by inhibiting the activation of NF-κB, and to influence signaling cascades like the mitogen-activated protein kinase (MAPK) pathway.[9][10][11]
Curcumin exhibits pleiotropic neuroprotective effects, including anti-inflammatory, antioxidant, and anti-protein-aggregate activities.[12][13] It can modulate multiple signaling pathways, one of which is the MEK/ERK/CREB pathway, which is crucial for neuronal survival and plasticity.[7]
Experimental Protocols
A general workflow for in vivo neuroprotection studies is outlined below. Specific parameters vary depending on the compound and the disease model.
References
- 1. The ameliorating effects of this compound on scopolamine-induced memory impairment in mice and its neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of edaravone, a free radical scavenger, on the rat hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of edaravone on cognitive deficit, oxidative stress and tau hyperphosphorylation induced by intracerebroventricular streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of edaravone after intraventricular hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of N-acetylcysteine amide on experimental focal penetrating brain injury in rats [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 7. Neuroprotective effects of curcumin against rats with focal cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of edaravone: a novel free radical scavenger in cerebrovascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview on the Effects of N-Acetylcysteine in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. NEUROPROTECTIVE EFFECTS OF CURCUMIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative comparison of the antioxidant capacity of acetophenone derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the antioxidant capacity of various acetophenone (B1666503) derivatives, supported by experimental data from established assays. Detailed methodologies for these assays are provided to ensure reproducibility. Furthermore, this guide illustrates key experimental workflows and the underlying signaling pathways through which these compounds may exert their antioxidant effects.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of acetophenone derivatives is significantly influenced by their substitution patterns. The following tables summarize the radical scavenging and reducing power of selected derivatives as determined by 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: DPPH Radical Scavenging Activity of Acetophenone Derivatives
| Compound | Substituents | IC50 (µg/mL) | Reference |
| Chalcone 1 | 2'-hydroxy, 4-hydroxy | 8.22 | [1] |
| Chalcone 2 | 2'-hydroxy, 4-methoxy | 6.89 | [1] |
| Chalcone 3 | 2'-hydroxy, 3,4-dimethoxy | 3.39 | [1] |
| Ascorbic Acid (Standard) | - | 2.17 | [1] |
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Acetophenone Benzoylhydrazones
| Compound | Substituents | FRAP Value (mM Fe(II)/mg) | Reference |
| 5a | Unsubstituted | Superior Capacity* | [2] |
| 5g | 2,4-dihydroxyacetophenone analogue | - | [2] |
*Specific quantitative value not provided in the abstract.
Structure-Activity Relationship Insights:
The antioxidant activity of acetophenone derivatives, particularly chalcones, is closely linked to their molecular structure. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the aromatic rings generally enhances antioxidant capacity[1]. For instance, the 2,4-dihydroxyacetophenone analogue has been identified as a potent radical scavenger in the DPPH assay[2].
Experimental Protocols
Detailed methodologies are crucial for the validation and reproduction of experimental findings.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Test compounds (acetophenone derivatives)
-
Positive control (e.g., Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds and the positive control in methanol.
-
Add the DPPH solution to each concentration of the test compounds and the control.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable blue-green ABTS radical cation (ABTS•+). The reduction of the pre-formed radical by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS)
-
Test compounds
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and the positive control.
-
Add the ABTS•+ solution to the test compounds and the control.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value from the concentration-inhibition curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is detected by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
FRAP reagent:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
10 mM 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Test compounds
-
Standard (e.g., FeSO₄·7H₂O)
-
Spectrophotometer
Procedure:
-
Prepare the fresh FRAP working solution by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP solution to 37°C.
-
Add the test compounds and standard solutions to the FRAP working solution.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
Construct a calibration curve using the ferrous sulfate (B86663) standard.
-
The antioxidant capacity of the sample is expressed as ferric reducing equivalents (e.g., in mM Fe(II) per mg of the sample).
Visualized Experimental Workflow and Signaling Pathway
Experimental Workflow: Antioxidant Capacity Assessment
The following diagram illustrates a typical workflow for assessing the antioxidant capacity of acetophenone derivatives.
Caption: Workflow for antioxidant capacity assessment.
Signaling Pathway: Chalcone-Mediated Nrf2 Activation
Certain acetophenone derivatives, particularly chalcones, can activate the Keap1-Nrf2 antioxidant response pathway. Chalcones, acting as Michael acceptors, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, upregulating their expression.
Caption: Chalcone-mediated Nrf2 antioxidant pathway activation.
Logical Relationship: Structure-Activity Relationship (SAR)
The antioxidant capacity of acetophenone derivatives is dictated by their chemical structure. This diagram illustrates the key structural features that influence their activity.
Caption: Structure-Activity Relationship of acetophenone derivatives.
References
Validating the Purity of Synthesized 2,3-Dihydroxy-4-Methoxyacetophenone: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in guaranteeing the reliability of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,3-Dihydroxy-4-Methoxyacetophenone, a valuable building block in organic synthesis. We present detailed experimental protocols and comparative data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
The synthesis of this compound, typically achieved through the Friedel-Crafts acylation of pyrogallol (B1678534) monomethyl ether (3-methoxycatechol), can lead to the formation of several impurities. These include unreacted starting materials, regioisomers such as 2,6-Dihydroxy-4-methoxyacetophenone and 3,4-Dihydroxy-5-methoxyacetophenone, and potentially over-methylated byproducts. This guide will focus on the analytical techniques best suited to identify and quantify these potential contaminants.
Comparative Analysis of Purity Validation Methods
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative data, structural confirmation, and throughput. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.
| Analytical Method | Principle | Information Provided | Key Advantages | Key Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity (% area), retention time (t_R). | High resolution for isomeric separation, excellent quantitation. | Requires reference standards for impurity identification. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | Retention time, molecular weight, and fragmentation pattern. | High sensitivity, definitive identification of volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, identification of impurities with unique signals. | Absolute structural confirmation, can identify unknown impurities. | Lower sensitivity compared to chromatographic methods, complex spectra. |
| FTIR | Vibrational transitions of molecular bonds upon IR absorption. | Presence of functional groups. | Fast, non-destructive, good for preliminary screening. | Not suitable for quantifying impurities, limited for isomeric differentiation. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their affinity for a stationary phase (e.g., C18 column) and a mobile phase. For this compound and its polar isomers, reversed-phase HPLC is the method of choice.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a gradient mobile phase system.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL
Expected Results: The chromatogram should show a major peak for this compound with smaller peaks corresponding to impurities. The retention times will vary based on the polarity of the compounds, with more polar compounds eluting earlier.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds, which are then ionized and detected by a mass spectrometer, providing both retention time and mass spectral data for identification. Due to the low volatility of dihydroxyacetophenones, derivatization is necessary.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (B92270) or other suitable solvent
Procedure:
-
Derivatization: To approximately 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA. Heat at 70°C for 30 minutes.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Expected Results: The total ion chromatogram will show peaks for the silylated derivatives of the target compound and any impurities. The mass spectrum of each peak can be used to confirm the molecular weight and fragmentation pattern, aiding in identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the behavior of atomic nuclei in a magnetic field. ¹H and ¹³C NMR are essential for unambiguous structure elucidation and impurity identification.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent. Add a small amount of TMS.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
Expected Spectral Data for this compound:
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~12.5 (s, 1H, -OH), ~9.0 (s, 1H, -OH), 7.3-7.5 (d, 1H, Ar-H), 6.5-6.7 (d, 1H, Ar-H), 3.8-3.9 (s, 3H, -OCH₃), 2.5-2.6 (s, 3H, -COCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~203 (-C=O), ~158 (Ar-C), ~150 (Ar-C), ~135 (Ar-C), ~115 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~56 (-OCH₃), ~26 (-CH₃). (Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.)
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups.
Instrumentation:
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Expected Absorption Bands (cm⁻¹):
-
~3400-3200 (broad): O-H stretching of the hydroxyl groups
-
~1650: C=O stretching of the ketone
-
~1600, 1500: C=C stretching of the aromatic ring
-
~1270: C-O stretching of the aryl ether
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical workflow for the comprehensive purity validation of synthesized this compound.
Caption: Purity validation workflow.
Conclusion
A multi-technique approach is recommended for the robust validation of synthesized this compound purity. HPLC provides the most reliable quantitative data for purity assessment and isomeric separation. GC-MS is invaluable for the identification of volatile impurities, while NMR spectroscopy offers definitive structural confirmation of the target compound and any significant impurities. FTIR serves as a rapid preliminary check for the presence of key functional groups. By employing these complementary techniques, researchers can confidently ascertain the purity of their synthesized material, ensuring the integrity of their subsequent research and development activities.
Safety Operating Guide
2,3-Dihydroxy-4-Methoxyacetophenone proper disposal procedures
Safe Disposal of 2,3-Dihydroxy-4-Methoxyacetophenone
The proper disposal of this compound is crucial for maintaining laboratory safety and environmental protection. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for handling and disposing of this chemical compound. Adherence to these guidelines is essential to minimize risks and ensure compliance with safety regulations.
Hazard and Property Summary
Before handling this compound for disposal, it is important to be aware of its properties and associated hazards. This information is critical for selecting the appropriate personal protective equipment (PPE) and handling procedures.
| Property/Hazard | Data | Citations |
| Appearance | Beige powder solid | [1] |
| Primary Hazards | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. | [1][2] |
| Environmental Hazards | Harmful to aquatic life; discharge into the environment must be avoided. | [3] |
| Flash Point | > 110 °C / > 230 °F | [1] |
| Melting Point | 47 - 50 °C / 116.6 - 122 °F | [1] |
| Incompatible Materials | Bases, acid anhydrides, acid chlorides, oxidizing agents. | [1] |
Disposal Protocol
The following step-by-step protocol outlines the approved procedures for the disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Ensure that all personnel involved in the disposal process are equipped with the appropriate PPE and are aware of the necessary safety precautions.
-
Eye Protection: Wear chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1]
-
Hand Protection: Wear impervious gloves.
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Ventilation: Handle the material in a well-ventilated area, preferably in a chemical fume hood.[1][3]
Step 2: Waste Collection and Storage
Proper collection and storage of the chemical waste are essential to prevent contamination and ensure safe handling.
-
Avoid Dust Formation: When handling the solid material, take care to avoid creating dust.[3][4]
-
Collection: Carefully sweep up the solid material and place it into a suitable, clearly labeled, and closed container for disposal.[3][5]
-
Contaminated Materials: Any materials, such as paper towels or PPE, that come into contact with this compound should be collected and disposed of as hazardous waste.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Keep the container tightly closed.[1][3]
Step 3: Disposal Method
There are two primary recommended methods for the final disposal of this compound. The choice of method should be in accordance with local, state, and federal regulations.
-
Licensed Waste Disposal Service: The most recommended method is to contact a licensed professional waste disposal company to handle the material.[3] Offer surplus and non-recyclable solutions to the licensed disposal company.[3]
-
Chemical Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3] This should only be performed by trained personnel in a facility equipped to handle such disposals.
Important: Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Discharge into the environment must be strictly avoided.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dihydroxy-4-Methoxyacetophenone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as 2,3-Dihydroxy-4-Methoxyacetophenone. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling aromatic ketones.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an aromatic ketone. Compounds in this class are generally considered hazardous. Potential hazards include skin and eye irritation, and harmful effects if ingested or inhaled.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing or explosion.[2] |
| Hand Protection | Chemical Resistant Gloves | Butyl or Viton™ gloves are recommended for handling aromatic ketones. Nitrile gloves offer poor resistance and should be avoided.[5][6][7] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against skin contact. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and prevent accidents.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly.[1] Have all necessary PPE, spill containment materials, and waste containers readily accessible.
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use appropriate tools (e.g., spatulas, weighing paper) to avoid generating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard symbols.
-
Experimental Use: Keep all containers with this compound sealed when not in use. Avoid working alone in the laboratory.
-
Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Bag | Includes contaminated gloves, weighing paper, and other disposable materials. Seal the bag and place it in a designated solid hazardous waste container. |
| Liquid Waste | Labeled Hazardous Waste Bottle | Includes unused solutions and solvent rinsates. Do not mix with incompatible waste streams. Keep the container sealed when not in use. |
| Empty Containers | Original Container | Triple rinse the empty container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Deface the label on the empty container before disposal as regular solid waste, or as directed by your institution's safety office. |
All chemical waste must be disposed of through a licensed professional waste disposal service.[1] Never pour chemical waste down the drain.[1] Maintain a log of all waste generated.
By implementing these safety and logistical measures, laboratories can significantly mitigate the risks associated with handling this compound, ensuring the well-being of all personnel and the integrity of the research. Always consult the specific Safety Data Sheet for the compound and your institution's safety guidelines before commencing any work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
